Hydron;iodide
Description
Historical Context and Evolution of Academic Inquiry into Hydrogen Iodide Reactions
The journey of hydrogen iodide in chemical science is intrinsically linked to the discovery of its constituent element, iodine. Iodine was first identified around 1811 by the French chemist Bernard Courtois, who observed a violet vapor arising from the ashes of seaweed treated with sulfuric acid. aip.org This discovery paved the way for the investigation of its compounds, including hydrogen iodide.
Early academic inquiry into hydrogen iodide focused on its fundamental properties and reactivity. In the 19th century, chemists began to utilize HI as a potent reducing agent in organic chemistry. inl.gov One notable early attempt involved the reduction of benzene (B151609) at high temperatures to produce cyclohexane, which instead yielded the rearranged product, methylcyclopentane. inl.gov Another significant early application was the cleavage of ethers, a reaction that remains a fundamental tool in organic synthesis. inl.gov
The synthesis of hydrogen iodide itself has been a subject of study over the years. An early historical method involved the reaction of hydrogen sulfide (B99878) with aqueous iodine. inl.gov The direct combination of hydrogen (H₂) and iodine (I₂) gases to form hydrogen iodide (2HI) has also been a long-standing method, particularly for generating high-purity samples. inl.gov
The kinetics of the hydrogen-iodine reaction (H₂ + I₂ ⇌ 2HI) has been a cornerstone of chemical kinetics studies for over a century. github.com Initially, this reaction was thought to be a simple bimolecular collision between H₂ and I₂ molecules. inl.gov However, further research, including photochemical studies, revealed a more complex mechanism involving the dissociation of iodine molecules into iodine atoms, which then react with hydrogen molecules. inl.govosti.gov This reaction became a classic case study in chemical kinetics, illustrating the relationship between reaction rates, equilibrium, and reaction mechanisms. docbrown.info The rates of reaction for both the formation and decomposition of hydrogen iodide have been extensively studied, with activation energies determined for both catalyzed and uncatalyzed processes. docbrown.info
Significance of Hydrogen Iodide in Modern Chemical Science and Technology
Hydrogen iodide continues to be a compound of significant interest and utility in modern science and technology, extending far beyond its historical roles. Its applications span from large-scale industrial processes to highly specialized technologies.
In the realm of energy technology , hydrogen iodide is a critical component of the sulfur-iodine (S-I) thermochemical cycle, a promising method for large-scale hydrogen production. tandfonline.comwikipedia.org This cycle uses heat, potentially from nuclear or solar sources, to split water into hydrogen and oxygen through a series of chemical reactions. inl.govwikipedia.org The decomposition of hydrogen iodide (2HI → H₂ + I₂) is the final, hydrogen-producing step in this cycle. inl.gov Research in this area focuses on improving the efficiency of HI decomposition and separation from the reaction mixture, which is a key challenge for the economic viability of the S-I cycle. osti.govmdpi.com Catalysts are crucial for this process, as HI decomposition is slow even at high temperatures. tandfonline.com
In organic and inorganic synthesis , hydrogen iodide remains an important reagent. It is used to convert primary alcohols into alkyl iodides, a reaction that proceeds via an SN2 substitution mechanism. wikipedia.org It is also employed in the cleavage of ethers, particularly aryl-alkyl ethers, to produce phenols and alkyl iodides. wikipedia.org Furthermore, anhydrous hydrogen iodide, which can be generated in situ, is highly effective for the preparation of various iodoalkanes from alkenes, aldehydes, alcohols, and cyclic ethers. organic-chemistry.org Its role as a reducing agent is also leveraged in various synthetic transformations. wikipedia.orgechemi.com
The electronics industry utilizes electronic-grade hydrogen iodide (EGHI) in the manufacturing of semiconductors and other electronic devices. github.com It serves as a key raw material for producing high-purity etching and cleaning agents, which are essential for fabricating integrated circuits (ICs) and displays. github.com The increasing demand for advanced electronics, including smartphones and high-performance computing systems, drives the market for high-purity hydrogen iodide. github.com
Hydrogen iodide also finds applications in the pharmaceutical industry as a precursor and reagent in the synthesis of various pharmaceutical compounds, including iodine-containing drugs. echemi.comontosight.aikansashealthsystem.com
The following table summarizes key modern applications of hydrogen iodide:
Table 1: Modern Applications of Hydrogen Iodide| Field | Application | Significance |
|---|---|---|
| Energy Technology | Component in the Sulfur-Iodine (S-I) cycle | Enables large-scale, carbon-free hydrogen production from water. tandfonline.comwikipedia.org |
| Organic Synthesis | Reagent for converting alcohols to alkyl iodides and cleaving ethers | A fundamental tool for creating important intermediates in chemical manufacturing. wikipedia.orgorganic-chemistry.org |
| Electronics | Production of high-purity etching and cleaning agents | Critical for the fabrication of semiconductors, integrated circuits, and displays. github.com |
| Pharmaceuticals | Precursor and reagent in drug synthesis | Used in the manufacturing of various iodine-containing medications. echemi.comontosight.aikansashealthsystem.com |
| Analytical Chemistry | Reducing agent | Employed in the determination of certain metals. ontosight.ai |
Methodological Approaches in Hydrogen Iodide Research: An Overview
The study of hydrogen iodide and its reactions employs a diverse array of experimental, theoretical, and computational methods to probe its structure, properties, and dynamics.
Experimental approaches provide direct measurements of the physical and chemical behavior of hydrogen iodide.
Spectroscopy: Various spectroscopic techniques are fundamental to understanding the electronic and vibrational structure of HI. These include Fourier-transform infrared (FTIR) spectroscopy to study its vibrational bands, Raman spectroscopy, and resonantly enhanced multiphoton ionization (REMPI) spectroscopy to investigate its Rydberg states. aip.orguobaghdad.edu.iq High-resolution photoelectron spectroscopy has also been used to analyze its ionic states.
Molecular Beams: This technique allows for the study of single-collision events under well-defined conditions. Molecular beam experiments have been used to investigate the reaction cross-sections and dynamics of reactions involving hydrogen iodide, such as the collision of HI with deuterium (B1214612) iodide (DI). aip.orgaip.orgaip.org These studies provide insights into the energy requirements for reaction and can test theoretical models of reaction dynamics. aip.orgaip.org
Kinetic Studies: Flow-tube and reactor studies are used to measure reaction rates and determine the effectiveness of catalysts for reactions like HI decomposition. researchgate.net For instance, laboratory-scale rigs with heated chemical reactors are constructed to study the thermal decomposition of HI over various catalysts at different temperatures. researchgate.net
Electrochemical Methods: Electrochemical cells, including those with hydrogen diffusion electrodes, are used to synthesize high-purity hydrogen iodide and to study its electrochemical properties. google.com Electro-electrodialysis (EED) is an experimental method being explored to concentrate HI from the mixture produced in the sulfur-iodine cycle. mdpi.com
Theoretical and computational approaches complement experimental findings by providing detailed molecular-level insights that are often difficult or impossible to obtain through experiments alone.
Ab Initio Calculations: These "from first principles" quantum chemistry methods are used to calculate the electronic structure, potential energy surfaces, and spectroscopic properties of hydrogen iodide and its reaction products. aip.orgnih.gov High-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed to accurately predict reaction energies and barrier heights, including the effects of spin-orbit coupling. osti.govmdpi.com
Density Functional Theory (DFT): DFT is a widely used computational method to investigate the mechanisms of reactions involving hydrogen iodide, such as its decomposition on catalyst surfaces. researchgate.net It allows for the optimization of reactant, product, and transition state geometries to elucidate reaction pathways. researchgate.net
Molecular Dynamics Simulations: These simulations model the time evolution of a system of atoms and molecules. Ab initio molecular dynamics simulations have been used to study processes like the photodissociation of hydrated hydrogen iodide clusters. nih.gov
The following table provides an overview of research methodologies used in the study of hydrogen iodide:
Table 2: Methodological Approaches in Hydrogen Iodide Research| Approach | Method | Application Example |
|---|---|---|
| Experimental | Spectroscopy (FTIR, Raman, REMPI) | Determining the vibrational and electronic energy levels of the HI molecule. aip.orguobaghdad.edu.iq |
| Molecular Beams | Studying the dynamics and cross-sections of single-collision reactions involving HI. aip.orgaip.org | |
| Kinetic and Reactor Studies | Measuring reaction rates and catalyst performance for HI decomposition. researchgate.net | |
| Electrochemical Techniques | Synthesizing high-purity HI and investigating its separation. mdpi.comgoogle.com | |
| Theoretical/ Computational | Ab Initio Calculations (e.g., CCSD(T)) | Calculating accurate potential energy surfaces and reaction energetics. osti.govmdpi.com |
| Density Functional Theory (DFT) | Investigating reaction mechanisms on catalyst surfaces. researchgate.net | |
| Molecular Dynamics Simulations | Modeling the photodissociation of hydrated HI clusters. nih.gov | |
| Kinetic and Process Modeling (CFD) | Optimizing reactor design and process conditions for the S-I cycle. researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
iodane | |
|---|---|---|
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InChI |
InChI=1S/HI/h1H | |
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InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-N | |
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Canonical SMILES |
I | |
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Molecular Formula |
HI | |
| Record name | HYDRIODIC ACID | |
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| Record name | HYDROGEN IODIDE, ANHYDROUS | |
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| Record name | HYDROGEN IODIDE | |
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| Record name | hydroiodic acid | |
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DSSTOX Substance ID |
DTXSID2044349 | |
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Molecular Weight |
127.9124 g/mol | |
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Physical Description |
Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |
| Record name | HYDRIODIC ACID | |
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| Record name | HYDROGEN IODIDE, ANHYDROUS | |
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| Record name | Hydriodic acid | |
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| Record name | I(-) | |
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| Record name | HYDROGEN IODIDE | |
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Boiling Point |
-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |
| Record name | HYDROGEN IODIDE | |
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| Record name | HYDROGEN IODIDE | |
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Solubility |
Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |
| Record name | HYDROGEN IODIDE | |
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Density |
5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |
| Record name | HYDROGEN IODIDE | |
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Vapor Density |
4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | HYDROGEN IODIDE | |
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Vapor Pressure |
5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |
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Color/Form |
Colorless gas; fumes in moist air | |
CAS No. |
10034-85-2, 17144-19-3 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50.8 °C | |
| Record name | HYDROGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HYDROGEN IODIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1326 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Advanced Reaction Mechanisms and Kinetics of Hydrogen Iodide
Elucidation of Hydrogen Iodide Formation and Decomposition Reaction Pathways
The pathways for the formation and decomposition of hydrogen iodide are more complex than a simple bimolecular collision. They involve various intermediates and transition states that dictate the reaction's progress.
The decomposition of hydrogen iodide can be initiated by heat or light, leading to a radical chain reaction. The initial step involves the homolytic cleavage of the hydrogen iodide molecule, which results in the formation of a hydrogen radical (H•) and an iodine radical (I•).
Reaction: HI → H• + I•
Following this initiation, the hydrogen radicals can react with other HI molecules to produce molecular hydrogen (H₂) and another iodine radical.
Reaction: H• + HI → H₂ + I•
Simultaneously, iodine radicals can also react with HI, regenerating hydrogen radicals and forming molecular iodine (I₂).
Reaction: I• + HI → H• + I₂
This chain reaction continues until the radicals are consumed. The formation of hydrogen iodide can also proceed through a mechanism involving the dissociation of iodine molecules. When a mixture of hydrogen and iodine gas is irradiated with light at a wavelength corresponding to the dissociation energy of I₂ (around 578 nm), the reaction rate increases significantly. wikipedia.org This observation supports a mechanism where I₂ first dissociates into two iodine atoms. These atoms then attack a hydrogen molecule, leading to the breaking of the H-H bond and the formation of two molecules of hydrogen iodide. wikipedia.org
Reaction Sequence:
I₂ + hv → 2I• wikipedia.org
2I• + H₂ → I···H···H···I → 2HI wikipedia.org
Radical intermediates, specifically the iodine radical (I•), have been identified in the electrochemical oxidation of iodide, further confirming their role in iodine-based reactions. scielo.org.mx
For many years, the reaction between hydrogen (H₂) and iodine (I₂) was thought to be a simple bimolecular process. wikipedia.org However, experimental evidence suggests more complex mechanisms, including the possibility of a concerted reaction. One proposed mechanism involves a concerted attack of two iodine atoms on a hydrogen molecule. acs.org
Reaction: 2I + H₂ → 2HI acs.org
Another possibility is a termolecular mechanism, which has been suggested for the addition of hydrogen halides to alkynes. stackexchange.com While a simple bimolecular reaction (H₂ + I₂ → 2HI) has been a long-held belief, studies have shown that this direct concerted reaction through a highly symmetrical transition state is "thermally forbidden" based on orbital symmetry rules. aip.org A concerted reaction mechanism is one where all bond-breaking and bond-forming processes occur simultaneously in a single step. youtube.com
The reaction between hydrogen and iodine, in either direction, is governed by the formation of an unstable, high-energy transition state or activated complex. docbrown.infosavemyexams.com This complex consists of two hydrogen atoms and two iodine atoms. docbrown.info The energy required to deform the bonds of the reactants to form this activated complex is known as the activation energy. wordpress.com
As the reactant molecules (H₂ and I₂) approach each other, the covalent bonds within these molecules begin to lengthen and weaken. savemyexams.com Simultaneously, new bonds start to form between the hydrogen and iodine atoms, resulting in the transition state complex. savemyexams.com The reaction will only proceed to form hydrogen iodide if the colliding molecules have sufficient kinetic energy (equal to or greater than the activation energy) and the correct orientation. savemyexams.com
Several possible geometries for the transition state have been considered, including trapezoidal and linear configurations. aip.org Theoretical calculations have been used to explore the potential energy surface of the H₂-I₂ system, though the exact topology remains a subject of detailed investigation. aip.org Quantum chemistry calculations have also been employed to model the geometries of reactants, products, intermediates, and transition states in the decomposition of HI on carbon materials. researchgate.net
Concerted Reaction Mechanisms
Kinetic Studies of Hydrogen Iodide Systems
Kinetic studies of the hydrogen-iodine-hydrogen iodide equilibrium provide quantitative insights into the rates of the forward and reverse reactions.
The gaseous equilibrium between hydrogen, iodine, and hydrogen iodide has been well-studied, particularly in the temperature range of 250–500°C. docbrown.info The kinetics of this system support a mechanism where the rate is determined by a bimolecular collision. docbrown.info
For the backward reaction (decomposition of HI): Reaction: 2HI(g) → H₂(g) + I₂(g) docbrown.info The rate expression is: rateb = kb[HI]² docbrown.info This reaction is second order with respect to hydrogen iodide. docbrown.info
At equilibrium, the rate of the forward reaction equals the rate of the backward reaction (ratef = rateb). docbrown.info This equality allows for the derivation of the equilibrium constant (Kc) from the rate constants (kf and kb). docbrown.info
Derivation of Equilibrium Constant: kf[H₂][I₂] = kb[HI]² docbrown.info Kc = kf / kb = [HI]² / ([H₂][I₂]) docbrown.info
The rates of both the formation and decomposition of hydrogen iodide are highly dependent on temperature. An increase in temperature leads to a higher reaction rate because it provides more energy for the reactant molecules to overcome the activation energy barrier.
The activation energy (Ea) is a critical parameter in the kinetics of the HI system. It can be determined by measuring the rate constant at different temperatures. For instance, the decomposition of hydrogen iodide has a rate constant of 9.51 x 10⁻⁹ L/mol·s at 500 K and 1.10 x 10⁻⁵ L/mol·s at 600 K. wordpress.com
Catalysts can significantly lower the activation energy, thereby increasing the reaction rate. The table below shows the activation energies for the decomposition of hydrogen iodide under different conditions. docbrown.info
| Reaction Condition | Activation Energy (kJ/mol) |
| Uncatalysed | 183 |
| Gold (Au) catalysed | 105 |
| Platinum (Pt) catalysed | 58 |
The activation energy for the uncatalysed reverse reaction (formation of HI) is 157 kJ/mol. docbrown.info The bond enthalpies of the molecules involved also play a crucial role in the energetics of the reaction. docbrown.info
| Bond | Bond Enthalpy (kJ/mol) |
| H-H | 436 |
| I-I | 151 |
| H-I | 299 |
These values help to explain the energy changes that occur during the breaking and forming of bonds in the H₂-I₂-HI system.
Influence of Pressure and Concentration on HI Reaction Rates
The rates of reactions involving hydrogen iodide (HI) are significantly influenced by the concentrations of the reacting species and the ambient pressure. These factors alter the frequency of molecular collisions, which is fundamental to the reaction kinetics.
Influence of Concentration:
The concentration of reactants is a primary determinant of reaction rates. For the decomposition of hydrogen iodide (2HI(g) → H₂(g) + I₂(g)), the reaction rate is proportional to the square of the hydrogen iodide concentration. nuffieldfoundation.orglibretexts.org This relationship indicates that the reaction is second order with respect to HI. libretexts.org Consequently, doubling the concentration of HI will quadruple the rate of its decomposition. libretexts.org
| Reaction | Rate Law | Order of Reaction | Effect of Doubling Reactant Concentration |
|---|---|---|---|
| Decomposition: 2HI(g) → H₂(g) + I₂(g) | Rate = k[HI]² | Second order in HI | Rate increases by a factor of 4 |
| Formation: H₂(g) + I₂(g) → 2HI(g) | Rate = k[H₂][I₂] | First order in H₂ First order in I₂ | Rate doubles (if one reactant is doubled) |
Influence of Pressure:
Pressure changes primarily affect the rates of gas-phase reactions by altering the concentration of the gaseous species. solubilityofthings.com For the decomposition of hydrogen iodide, experimental data has shown that the rate coefficient, when defined in terms of molar concentration, demonstrates a monotonic increase with pressure. acs.org This indicates an enhancement of the reaction rate beyond the simple effect of mass action. acs.org
However, the effect of pressure on the equilibrium position of the hydrogen iodide system is negligible. physicsandmathstutor.commmerevise.co.uk According to Le Châtelier's principle, a change in pressure will shift the equilibrium to the side with fewer moles of gas. solubilityofthings.comphysicsandmathstutor.com In the reaction H₂(g) + I₂(g) ⇌ 2HI(g), the number of moles of gas is the same on both the reactant (1 + 1 = 2) and product (2) sides. mmerevise.co.uk Therefore, altering the pressure does not shift the position of this particular equilibrium. physicsandmathstutor.commmerevise.co.uk While the equilibrium position remains unchanged, the increased concentration of all gaseous components at higher pressure leads to more frequent collisions, thus increasing the rates of both the forward and reverse reactions. solubilityofthings.com
Equilibrium Studies of Hydrogen Iodide Formation and Decomposition
The reaction between hydrogen gas and iodine gas to form hydrogen iodide is a classic example of a reversible reaction that reaches a state of dynamic equilibrium. libretexts.orgharpercollege.edu
H₂(g) + I₂(g) ⇌ 2HI(g)
In this state, the rate of the forward reaction (formation of HI) becomes equal to the rate of the reverse reaction (decomposition of HI). libretexts.orgharpercollege.edu This results in the concentrations of hydrogen, iodine, and hydrogen iodide remaining constant, not because the reactions have ceased, but because they are proceeding at identical rates. harpercollege.edu The equilibrium can be approached from either direction—starting with H₂ and I₂, or with HI. libretexts.org
One of the earliest comprehensive investigations into this equilibrium was conducted by Max Bodenstein in 1899. lemoyne.edu He studied the decomposition of hydrogen iodide over a range of temperatures and measured the fraction of HI that had decomposed once the system reached equilibrium.
The equilibrium constant for the decomposition, K, can be calculated from the fraction of HI decomposed (ξ) using the formula: K = ξ² / [4(1 - ξ)²] lemoyne.edu
Bodenstein's findings demonstrated the temperature dependence of the equilibrium position. The data from his research on the thermal decomposition of HI is presented below.
| Temperature (°C) | Temperature (K) | Fraction Decomposed (ξ) | Equilibrium Constant (K) |
|---|---|---|---|
| 508 | 781 | 0.2408 | 0.0253 |
| 443 | 716 | 0.2198 | 0.0198 |
| 393 | 666 | 0.2058 | 0.0173 |
| 356 | 629 | 0.1946 | 0.0154 |
| 302 | 575 | 0.1815 | 0.0133 |
Note: The Equilibrium Constant (K) is calculated based on the provided formula and fraction decomposed.
The state of dynamic equilibrium is quantitatively linked to the rate constants of the forward (k_f) and reverse (k_b) reactions. At equilibrium, the rates are equal:
rate_f = rate_b k_f[H₂(g)][I₂(g)] = k_b[HI(g)]² docbrown.info
This relationship can be rearranged to show that the equilibrium constant (K_c) is the ratio of the forward and reverse rate constants:
K_c = k_f / k_b = [HI(g)]² / [H₂(g)][I₂(g)] docbrown.info
Frontiers in Catalysis Involving Hydrogen Iodide
Catalytic Decomposition of Hydrogen Iodide for Hydrogen Production
The decomposition of hydrogen iodide (HI) is a critical step in various thermochemical cycles for hydrogen production, most notably the Sulfur-Iodine (S-I) cycle. researchgate.netjaea.go.jp This endothermic reaction (2HI ⇌ H₂ + I₂) typically requires high temperatures to proceed, but the equilibrium conversion is often low. jaea.go.jp For instance, at 400°C, the equilibrium conversion of HI is only about 20-22%. jaea.go.jpacs.org This limitation necessitates the use of catalysts to enhance the reaction rate and make the process more efficient. researchgate.netkoreascience.kr
Development and Characterization of Heterogeneous Catalysts for HI Decomposition (e.g., carbon materials, transition metals, metal oxides)
The development of active, stable, and cost-effective heterogeneous catalysts is paramount for the industrial viability of hydrogen production via HI decomposition. Research has focused on a variety of materials, including transition metals, metal oxides, and carbon-based materials. acs.org
Transition Metals: Platinum (Pt) has been identified as a highly effective catalyst for HI decomposition. koreascience.kr However, its high cost is a significant drawback. koreascience.kr Consequently, studies have explored more economical alternatives. Nickel (Ni) supported on alumina (B75360) (Al₂O₃) has shown promise, with research indicating that the catalytic activity for HI decomposition increases with the amount of loaded nickel up to a certain percentage. koreascience.kr For instance, the conversion of HI was found to increase linearly with Ni loading up to 3 wt%. koreascience.kr Beyond this point, the relationship is no longer linear, which is thought to be related to changes in the size and dispersion of the Ni particles on the support. koreascience.kr Ruthenium (Ru) has also been identified as a highly active transition metal, exhibiting a low apparent activation barrier, which suggests good activity at lower temperatures. researchgate.net
Carbon Materials: Activated carbon has been extensively studied as both a catalyst and a support for other active metals in HI decomposition. researchgate.net Different forms of carbon, such as activated carbon, carbon molecular sieves, carbon nanotubes, and graphite (B72142), have been used as supports for platinum catalysts, with their performance varying with reaction temperature. researchgate.net Quantum chemistry calculations have suggested that the decomposition of HI on carbon materials is not a direct process but involves a series of chemisorption and desorption reactions. researchgate.net
Metal Oxides: Transition metal oxides are versatile catalytic materials due to their wide range of properties. acs.org For HI decomposition, tantalum-based oxides have been investigated for photocatalytic applications. shokubai.org In a study on photocatalytic HI decomposition, Pt- or Pd-loaded Potassium Tantalate (KTaO₃) showed activity in producing hydrogen and iodine. shokubai.org The modification with a Pt co-catalyst was found to be particularly effective in enhancing the photocatalytic activity of KTaO₃. shokubai.org
Below is a table summarizing the performance of various catalysts for HI decomposition.
| Catalyst | Support | Temperature (°C) | Key Findings |
| Platinum (Pt) | Activated Carbon | 300-500 | High activity, but expensive. koreascience.kr |
| Nickel (Ni) | Alumina (Al₂O₃) | - | Activity increases with loading up to 3 wt%. koreascience.kr |
| Ruthenium (Ru) | Activated Carbon | - | High activity and low activation barrier. researchgate.net |
| Platinum (Pt) | Carbon Molecular Sieve | 400 | Showed the highest activity among carbon supports at this temperature. researchgate.net |
| Pt- or Pd-loaded KTaO₃ | - | - | Active for photocatalytic HI decomposition. shokubai.org |
Mechanistic Insights into Solid-Phase Catalysis of Hydrogen Iodide
Understanding the mechanism of HI decomposition on solid catalysts is crucial for designing more efficient materials. Studies using quantum chemistry calculations have provided insights into the process on carbon surfaces. The decomposition is not a direct event but proceeds through a series of steps involving the chemical adsorption (chemisorption) of HI onto the carbon surface, followed by the desorption of the products, hydrogen (H₂) and iodine (I₂). researchgate.net
The calculations indicate that the adsorption of HI onto model carbon structures (chars) is an irreversible chemisorption reaction. researchgate.net The process is believed to be controlled by the desorption of I₂ and H₂ from the surface. researchgate.net It has been proposed that the initial carbon structure transforms into an iodine-adsorbed structure, which then acts as the true catalytic surface. researchgate.net Analysis of the electrostatic potentials suggests that this iodine-adsorbed structure has a higher activity than the original carbon structure. researchgate.net
Enhancement of Hydrogen Iodide Conversion in Membrane Reactors
A significant challenge in HI decomposition is the low equilibrium conversion. jaea.go.jp Membrane reactors offer a promising solution to overcome this limitation by selectively removing hydrogen from the reaction zone, which shifts the equilibrium towards the products according to Le Chatelier's principle. researchgate.netmdpi.com
Silica (B1680970) membranes have been a primary focus for this application due to their potential for high-temperature operation and corrosive environments where polymer and palladium membranes would fail. jaea.go.jp By using a silica membrane reactor, HI conversion can be substantially increased. For example, at 400°C, where the equilibrium conversion is about 20%, a membrane reactor can achieve conversions of up to 80% or even higher. researchgate.net One study demonstrated an HI conversion of approximately 50% at 400°C, a significant improvement over the 20% equilibrium conversion. jaea.go.jp Another study achieved a maximum one-pass HI conversion of 76.4% at 873 K (600°C). acs.org
Tantalum-based membranes have also been investigated and have shown exceptional performance. In one study, a single-pass conversion of 94.7% of HI to hydrogen was achieved using a tantalum membrane reactor at 450°C, compared to the theoretical equilibrium conversion of 22%. researchgate.net
The performance of a membrane reactor is influenced by several parameters, including reaction temperature, pressure on both the feed and permeate sides, and the flow rate of the feed and sweep gas. researchgate.netmdpi.com Increasing the sweep gas flow rate enhances HI conversion by reducing the partial pressure of hydrogen on the permeate side, thus increasing the driving force for hydrogen permeation. mdpi.com
Role of Hydrogen Iodide in Thermochemical Water Splitting Cycles (e.g., Sulfur-Iodine Cycle)
Hydrogen iodide is a key intermediate in the Sulfur-Iodine (S-I) thermochemical cycle, a promising method for large-scale, carbon-free hydrogen production. jaea.go.jpresearchgate.netstanford.edu The S-I cycle consists of three main reactions that collectively split water into hydrogen and oxygen:
Bunsen Reaction: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄ (at ~120°C) stanford.edu
Sulfuric Acid Decomposition: H₂SO₄ → SO₂ + H₂O + ½O₂ (at ~850°C) stanford.edu
Hydrogen Iodide Decomposition: 2HI → I₂ + H₂ (at ~400-450°C) researchgate.netstanford.edu
Hydrogen Iodide as a Catalyst or Co-catalyst in Organic and Inorganic Synthesis
Proton Transfer Catalysis in Organic Transformations
Hydrogen iodide can act as a potent Brønsted acid catalyst in various organic reactions, facilitating transformations through proton transfer. While direct catalysis by HI is significant, it is often generated in situ from other iodine-containing reagents. For instance, in some reactions catalyzed by molecular iodine (I₂), it is proposed that HI is formed in situ and acts as the true catalytic species, leading to what is termed "hidden Brønsted-acid catalysis". researchgate.net However, kinetic analyses in some Michael additions have suggested that molecular iodine itself can act as a halogen-bond catalyst, ruling out the exclusive role of HI in those specific cases. researchgate.net
In the context of electrochemistry, iodide has been used as a mediator in reactions such as the intramolecular amination of C(sp³)–H bonds. chinesechemsoc.org The readily oxidized nature of iodide allows the reaction to proceed at low anode potentials. chinesechemsoc.org This enables the tolerance of functional groups that would otherwise be susceptible to oxidative degradation. chinesechemsoc.org While not directly HI catalysis, the iodide/iodine redox cycle is central to these transformations.
Furthermore, iridium(III) complexes containing iodide ligands have been tested as pre-catalysts for transfer hydrogenation reactions of ketones and imines. csic.es The catalytic cycle for these reactions is proposed to proceed via a "hydridic route," which involves a metal-hydride intermediate. csic.es Theoretical calculations support a stepwise metal-hydride pathway over a concerted mechanism. csic.es
Catalytic Role of HI in Interstellar Organic Molecule Synthesis
Neutral atomic hydrogen (HI) is the most abundant free radical in the universe and a dominant component of the interstellar medium (ISM). raa-journal.org While it is a known reactant or product in simple interstellar reactions, recent research has highlighted its potential as a highly effective catalyst in the synthesis of complex organic molecules (COMs), which are fundamental to understanding the origin of life's building blocks. raa-journal.orgresearchgate.netarxiv.org The formation of biomolecules through direct collisions is typically challenging in the cold environment of the ISM. researchgate.net However, quantum chemical calculations have demonstrated that HI can play a crucial role in facilitating these complex formations in the gas phase. researchgate.netarxiv.org
Research modeling the synthesis of the purine (B94841) nucleobases, adenine (B156593) and guanine (B1146940), has shown that HI actively facilitates fundamental proton transfer processes essential for organic synthesis. raa-journal.orgresearchgate.netastrobiology.com These processes include bond formation, cyclization, dehydrogenation, and H migration. arxiv.orgarxiv.org The presence of HI introduces alternative reaction pathways that significantly reduce the reactive potential barriers. researchgate.netastrobiology.com This catalytic activity leads to a remarkable increase in reaction rate constants, in some cases by 20 to 30 orders of magnitude, depending on the temperature. arxiv.org
A key finding is the substantial reduction in the activation temperatures required for these reactions. arxiv.orgastrobiology.comarxiv.org For example, without HI, the synthesis of adenine and guanine requires temperatures around 757.8 K. researchgate.netastrobiology.com In the presence of HI as a catalyst, the necessary activation temperature drops to a range of 131.5 K to 147.0 K. researchgate.netarxiv.orgastrobiology.com This reduction makes the synthesis pathways thermally feasible in the warmer environments of star-forming regions, such as hot molecular cores where temperatures can reach up to 300 K and where the necessary reactants have been detected. raa-journal.orgresearchgate.net These findings strongly suggest that HI, despite its simplicity, may be a key catalyst in the interstellar formation of complex organic molecules of biological interest. raa-journal.orgarxiv.org
| Reaction Parameter | Without HI Catalyst | With HI Catalyst | Significance |
|---|---|---|---|
| Activation Temperature | 757.8 K | 131.5 K - 147.0 K | Makes synthesis feasible in star-forming regions. raa-journal.orgresearchgate.net |
| Reaction Rate Constant | Baseline | Increased by up to 20-30 orders of magnitude | Dramatically accelerates the formation of complex molecules. arxiv.org |
| Key Processes Facilitated | N/A | Bond formation, cyclization, dehydrogenation, H migration | Enables multiple fundamental steps in organic synthesis. researchgate.netarxiv.org |
Homogeneous and Heterogeneous Catalysis with Hydrogen Iodide in Specific Reactions (e.g., Rhodium-catalyzed HI generation)
Hydrogen iodide is a significant compound in both homogeneous and heterogeneous catalysis, where the catalyst is in the same or a different phase from the reactants, respectively. wikipedia.org Its application ranges from industrial chemical production to advanced organic synthesis.
Homogeneous Catalysis In homogeneous catalysis, the catalyst and reactants exist in a single phase, typically a liquid solution. libretexts.org A classic industrial example involving HI is the carbonylation of methanol (B129727) to produce ethanoic acid, a process that often utilizes a rhodium catalyst in conjunction with hydrogen iodide as a co-catalyst. libretexts.org Another application involves the decomposition of liquid hydrogen iodide to produce hydrogen and iodine. google.com This process can be efficiently catalyzed by soluble salts of platinum group metals, including rhodium and palladium, dissolved in an aqueous solution of hydriodic acid. google.com The aqueous phase acts as a carrier for the homogeneous catalyst. google.com
A significant advancement in homogeneous catalysis is the in situ generation of anhydrous hydrogen iodide, which avoids the handling of unstable gaseous HI or the use of less reactive aqueous HI. chemistryviews.org Researchers have developed a method for the direct preparation of anhydrous HI from molecular hydrogen (H₂) and iodine (I₂) using a rhodium catalyst. chemistryviews.orgacs.orgacs.org This generated HI is highly reactive and can be used directly for various chemical transformations. acs.orgx-mol.com The proposed mechanism involves the dissociation of a hydrogen molecule, with iodine acting as an atomic hydrogen acceptor to form HI. chemistryviews.org This one-pot reaction has been successfully applied to the synthesis of iodoalkanes from a range of substrates. acs.orgacs.org
| Substrate Class | Specific Example | Product |
|---|---|---|
| Alkenes | Styrene | 1-iodo-1-phenylethane |
| Aldehydes | Benzaldehyde | Benzyl iodide |
| Alcohols | Not specified | Iodoalkanes |
| Cyclic Ethers | Not specified | Iodoalkanes |
| Terminal Alkynes | Aryl and Aliphatic Alkynes | (E)- or (Z)-alkenyl iodides |
Heterogeneous Catalysis Heterogeneous catalysis involves a catalyst in a different phase from the reactants, commonly a solid catalyst with gas or liquid reactants. wikipedia.org This type of catalysis is crucial for large-scale industrial production. wikipedia.org The catalytic decomposition of hydrogen iodide has been studied on the surfaces of solid metal catalysts like gold and platinum. rsc.orgrsc.org In these systems, the reaction occurs on the surface of the metal, which acts as the heterogeneous catalyst. These foundational studies help to understand the relationship between homogeneous reactions in the gas phase and catalyzed reactions occurring on a solid surface. rsc.orgrsc.org The efficiency of heterogeneous catalysts is often related to their high surface area and stability under various reaction conditions. fiveable.mebaranlab.org
Computational and Theoretical Investigations of Hydrogen Iodide
Quantum Chemical Calculations of Hydrogen Iodide and Related Species
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of hydrogen iodide. These ab initio (first-principles) and density functional theory (DFT) methods provide a detailed picture of bonding, energetics, and spectroscopic properties.
Density Functional Theory (DFT) Applications for HI Systems
Density Functional Theory (DFT) has become a widely used method for studying molecular systems due to its favorable balance of computational cost and accuracy. quora.comwikipedia.org DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. ukm.my This approach has been applied to investigate various aspects of hydrogen iodide chemistry.
For instance, DFT calculations have been employed to explore the catalytic decomposition of hydrogen iodide over carbon materials, a process relevant to hydrogen production. researchgate.net Studies have used functionals like B3LYP to optimize the geometries of reactants, products, and transition states, clarifying the reaction mechanisms. researchgate.net Research has shown that nitrogen-doping of carbon surfaces can enhance HI decomposition by modifying the local electronic density and promoting the chemisorption of the HI molecule. researchgate.net Furthermore, computational investigations using the M06-2X functional have evaluated the influence of C–H hydrogen bonding on halogen bond interactions involving iodide, providing insights into receptor preorganization. rsc.org
DFT is also utilized in conjunction with experimental techniques to interpret results. For example, it has been used to analyze the propagation of the spin-orbit heavy-atom on the light-atom (SO-HALA) effect through hydrogen bonds in systems containing iodide, which can cause significant shifts in NMR spectra. nih.gov While DFT is a powerful tool, the choice of the exchange-correlation functional is crucial and can impact the accuracy of the results for different properties and systems. ukm.my
Ab Initio Methods in Elucidating HI Electronic Structure and Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to studying the electronic structure of molecules. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), configuration interaction (CI), and coupled-cluster (CC) theory, provide a hierarchy of accuracy for calculating molecular properties. rug.nl
For hydrogen iodide, high-level ab initio calculations have been crucial for determining its fundamental properties. For example, relativistic quantum-chemical calculations using the Dirac-Coulomb coupled-cluster method with single, double, and non-iterative triple excitations (DC-CCSD(T)) have been used to evaluate the electric dipole moment of HI at various internuclear distances. rsc.orgresearchgate.net These calculations have helped to resolve discrepancies between previous theoretical and experimental values. rsc.orgresearchgate.net
The development of accurate potential energy surfaces for HI relies heavily on ab initio calculations. aip.org Methods like multi-reference configuration interaction (MRCI) are used to compute a large number of data points which are then used to construct the surface. aip.org These surfaces are essential for studying photodissociation and scattering dynamics. aip.orgualberta.ca Furthermore, ab initio studies have been used to investigate the interactions between HI and other molecules, such as ammonia, to understand the nature of charge-transfer interactions and gas-phase proton transfer. acs.org
Spin-Orbit and Relativistic Effects in Hydrogen Iodide Molecular Systems
Due to the presence of the heavy iodine atom, relativistic effects, particularly spin-orbit (SO) coupling, are significant in hydrogen iodide and must be considered for accurate theoretical descriptions. aip.orgaip.org The inclusion of relativity in calculations leads to a weakening of the H-I bond, resulting in a decrease in the calculated harmonic frequencies and dissociation energies, while the effect on bond length is small. rug.nl This trend is explained by the relativistic change in hybridization induced by spin-orbit coupling. rug.nl
The ground state asymptote of the HI molecule, I(²P) + H(²S), splits into two fine structure levels, I(²P₃/₂) + H(²S₁/₂) and I(²P₁/₂) + H(²S₁/₂), due to SO coupling. aip.org This splitting is substantial and plays a crucial role in the molecule's photochemistry and spectroscopy. aip.org Theoretical approaches have been developed to accurately account for these strong SO effects. One such method is the Effective Relativistic Coupling by Asymptotic Representation (ERCAR), which represents the molecular Hamiltonian in a diabatic basis of asymptotic atomic states. aip.orgaip.org
Relativistic effects also have a notable impact on the electric properties of HI. Studies have shown that for the HI molecule, the relativistic correction to its dipole moment is nearly as important as electron correlation effects. researchgate.net Sophisticated correlated and relativistic methods have been used to calculate properties like the electric dipole moment and static dipole polarizability, highlighting the necessity of accounting for both scalar and spin-orbit relativistic effects to achieve agreement with experimental data. researchgate.net
Potential Energy Surfaces and Reaction Dynamics Simulations
Potential energy surfaces (PESs) are fundamental to simulating and understanding chemical reaction dynamics. arxiv.org For hydrogen iodide, accurate PESs are essential for studying processes like photodissociation and inelastic scattering. aip.orgualberta.ca The construction of these surfaces often involves calculating a large number of ab initio data points and then fitting them to an analytical function, such as a permutationally invariant polynomial. nih.gov
For instance, a highly accurate PES model for the H-I system has been developed that includes spin-orbit coupling, which is crucial for describing the system's quantum dynamics. aip.org This model pays special attention to the long-range behavior and combines partial models for different regions using artificial neural networks to achieve high flexibility and accuracy. aip.org
Once a PES is available, chemical dynamics simulations can be performed to study the outcomes of chemical reactions. royalsocietypublishing.org Quasi-classical trajectory (QCT) simulations are a common method used for this purpose. arxiv.org These simulations have been used to investigate various reactions, such as the F⁻ + SiH₃I system, which can produce HI as a product. nih.gov Such simulations provide detailed atomistic insights into reaction mechanisms, product energy partitioning, and reaction cross-sections. nih.govroyalsocietypublishing.org
High-Performance and Quantum Computing in Hydrogen Iodide Research
The complexity of quantum chemical calculations, especially for systems with heavy elements like iodine, often necessitates the use of high-performance computing (HPC). researchgate.net Furthermore, the advent of quantum computing offers new possibilities for tackling challenging chemical problems that are intractable for classical computers. riverlane.comazoquantum.com
Molecular Dynamics Simulations of HI Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of molecular systems, providing insights into processes like molecular encounters and interactions. irbbarcelona.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of dynamic processes at an atomistic level. plos.org
In the context of hydrogen iodide, MD simulations can be used to study its interactions in various environments. For example, simulations can be set up to investigate the behavior of HI at high concentrations or its interactions with other molecules in a solvent. researchgate.netnih.gov Practical considerations for such simulations include the choice of simulation time, the spacing of molecules, and the analysis of the resulting trajectories to extract meaningful information about intermolecular forces and dynamic behavior. nih.gov By simulating the influence of different solvent conditions and molecular crowding, MD can provide a more realistic picture of molecular interactions as they occur in complex environments, such as within a biological system. irbbarcelona.org
Computational Modeling of Catalytic Processes for HI
Computational modeling has become an indispensable tool for investigating the catalytic decomposition of hydrogen iodide (HI), a critical reaction, particularly in the context of the thermochemical sulfur-iodine (S-I) cycle for hydrogen production. frontiersin.org The low equilibrium conversion of HI at moderate temperatures necessitates the use of catalysts and optimized reactor designs, areas where computational studies provide significant insights. researchgate.netnih.gov Modeling efforts range from quantum chemical calculations elucidating fundamental reaction mechanisms to computational fluid dynamics (CFD) simulations of industrial-scale reactors. nih.govresearchgate.net
Quantum chemistry calculations, particularly using Density Functional Theory (DFT), have been employed to unravel the mechanism of HI decomposition on various catalyst surfaces. researchgate.net For instance, studies on carbon-based catalysts have used DFT to model the adsorption of HI, identifying preferential chemisorption sites and revealing that the process occurs through a series of chemisorption and desorption steps rather than direct decomposition. researchgate.net Such calculations also help in understanding catalyst poisoning, for example, by assessing the adsorption energies of sulfur on bimetallic catalyst surfaces to improve sulfur tolerance. mdpi.com
The table below summarizes key findings from various computational modeling studies on HI catalytic decomposition.
Advanced Algorithms for Simulating Complex HI-involved Systems
The simulation of complex systems involving hydrogen iodide requires advanced computational algorithms capable of capturing phenomena across multiple scales, from quantum mechanical interactions to macroscopic reactor behavior. frontiersin.org The development of faster computers combined with novel algorithms has made theoretical calculations increasingly vital for elucidating complex chemical reaction processes. mdpi.com These methods are moving beyond analysis of known reactions towards the prediction of new ones. rsc.orgrsc.org
Quantum Chemical Calculation Methods are foundational for understanding HI-involved systems at the electronic level. rwth-aachen.de These ab initio methods solve the Schrödinger equation numerically to compute molecular properties and reaction energetics. rwth-aachen.deacs.org They are instrumental in mapping potential energy surfaces and identifying transition states, which is crucial for predicting reaction pathways and rates. rsc.orgacs.org For instance, ab initio self-consistent field calculations have been used to study the interaction between hydrogen iodide and ammonia, clarifying the nature of the Lewis acid sites on HI. acs.org The continuous improvement in electronic state theory and computational power supports the accuracy of these calculations. mdpi.com
Molecular Dynamics (MD) simulations are used to study the time-evolution of HI systems, providing a bridge between static quantum calculations and real-world dynamics. In this approach, the motion of atoms and molecules is simulated by numerically solving Newton's equations of motion. rsc.org MD simulations have been applied to investigate HI in various complex scenarios. For example, quasi-classical molecular dynamics has been used to reproduce and explain the experimental results of HI photodissociation on the surface of argon clusters. nih.govaip.org Furthermore, ab initio molecular dynamics (AIMD), which calculates the forces from quantum mechanics at each time step, has been used to investigate the formation and stability of novel hydrogen-iodine compounds under high pressure. researchgate.net
Stochastic and Hybrid Algorithms are employed to tackle systems with inherent randomness or those spanning multiple scales. Monte Carlo methods, which use random sampling to obtain numerical results, are particularly useful for simulating high-dimensional systems and complex probability distributions. studysmarter.co.ukinria.fr In chemical kinetics, stochastic simulation algorithms (like the Gillespie algorithm) are essential for accurately modeling reactions involving small numbers of molecules, where random fluctuations are significant. uni-rostock.de For highly complex catalytic systems, where a purely quantum mechanical treatment is computationally prohibitive, hybrid approaches like QM/MM (Quantum Mechanics/Molecular Mechanics) are used. rsc.org These methods treat the reactive core of the system with high-level quantum mechanics while the larger environment is handled by less computationally expensive classical force fields. rsc.org
The table below presents examples of advanced algorithms and their specific applications in the study of hydrogen iodide.
Advanced Spectroscopic Characterization of Hydrogen Iodide Systems
Photoionization and Double Photoionization Spectroscopy of Hydrogen Iodide
The study of the photoionization and double photoionization of hydrogen iodide (HI) provides fundamental insights into its electronic structure and the stability of its resulting cationic species. These investigations often employ sophisticated experimental techniques to probe the energetic and dynamic properties of these ions.
The hydrogen iodide dication, HI²⁺, represents a key species in the study of molecular stability in the presence of strong electrostatic repulsion. Unlike the unstable HF²⁺ dication, dications of heavier hydrogen halides like HI²⁺ exhibit increased stability. aip.orgaip.org This enhanced stability in the lowest electronic states is attributed to a systematic variation of the charge transfer coupling between the H-X²⁺ and H⁺-X⁺ states as one moves towards heavier halogens. nih.gov
Research combining experimental data with ab initio calculations has successfully characterized the low-lying electronic states of HI²⁺. researchgate.net Photo-double ionization studies have identified three quasi-bound electronic states: the ground state X ³Σ⁻, and the excited states a ¹Δ and b ¹Σ⁺. researchgate.net The investigation of these states has been carried out over photon energy ranges such as 27-35 eV. nih.govresearchgate.net Good agreement has been found between experimental measurements and theoretical calculations for the adiabatic ionization potentials required to form these states. researchgate.net
Theoretical models have been developed to describe the potential energy curves of the HI²⁺ dication, which are crucial for understanding its stability and dissociation dynamics. aip.org These models account for the interaction between the H⁺ and I⁺ atomic partners, including electrostatic repulsion and charge-transfer coupling, which gives rise to the metastable nature of the dication. researchgate.net The spin-orbit splitting of the X ³Σ⁻ state is a significant feature, calculated to be approximately 0.179 eV, which is close to the vibrational energy spacings within the state, leading to complex, overlapping vibrational structures in the measured spectra. researchgate.net
Experimentally and Theoretically Determined Double Ionization Energies for HI → HI²⁺
| Electronic State of HI²⁺ | Experimental Double Ionization Energy (eV) | Theoretical Double Ionization Energy (eV) |
|---|---|---|
| X ³Σ⁻₀ | 29.20 | 29.20 |
| a ¹Δ | 30.15 | 30.40 |
| b ¹Σ⁺ | 31.10 | 31.43 |
This table presents a comparison of double ionization energies for forming different electronic states of HI²⁺, as determined by experimental spectroscopy and theoretical calculations. Data sourced from references aip.orgresearchgate.netresearchgate.net.
Synchrotron radiation is a powerful and indispensable tool for investigating the photoionization and double photoionization of molecules like hydrogen iodide. uni-kassel.de It provides a high-flux, broadband source of radiation, particularly in the vacuum ultraviolet (VUV) range, which is necessary to induce these high-energy processes. aip.orgresearchgate.netuni-wuerzburg.de Experiments studying HI double photoionization have been conducted at synchrotron facilities such as the Elettra Synchrotron Laboratory in Trieste, Italy. researchgate.net
The key advantages of synchrotron radiation for these studies are its high intensity and energy tunability. aip.orgworldscientific.com The high photon flux is critical for studying double photoionization, which is a low-probability process, by ensuring a sufficient signal of product ions for detection. researchgate.net The precise tunability of the photon energy allows researchers to measure ionization thresholds and map out the energy dependence of ion formation with high resolution. researchgate.netuni-wuerzburg.de This capability is essential for generating detailed photoionization efficiency curves and for selectively populating specific electronic states of the resulting ions, providing a clear picture of the underlying energetics and dynamics. aip.org
To analyze the products of HI photoionization, researchers widely employ time-of-flight (ToF) mass spectrometry. aip.orgnih.govresearchgate.net This technique separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube. ual.esaip.org In studies of HI, ToF spectrometers, often of the Wiley-McLaren design, are used to detect the product ions, such as the stable HI²⁺ dication or the fragments H⁺ and I⁺ resulting from its dissociation (Coulombic explosion). aip.orgaip.orgresearchgate.net
To gain deeper insight and disentangle complex ionization events, ToF-MS is frequently coupled with coincidence counting techniques. nih.govosti.gov These methods correlate the detection of an electron with the detection of a specific ion. Techniques used in HI studies include:
Threshold Photoelectron Coincidence Spectroscopy (TPEsCO): This method specifically detects electrons with near-zero kinetic energy (threshold electrons) in coincidence with their corresponding ions. researchgate.net It has been instrumental in resolving the vibrational structure within the electronic states of HI²⁺. researchgate.net
Ion-Ion Coincidence Measurements: In cases where the dication dissociates, such as HI²⁺ → H⁺ + I⁺, detecting both ionic fragments in coincidence provides unambiguous evidence of the dissociation channel and allows for the determination of its energy threshold. researchgate.net
These coincidence techniques are crucial for assigning spectral features to specific final states and for understanding the fragmentation pathways of the doubly charged molecule. researchgate.netresearchgate.net
Synchrotron Radiation Applications in HI Photoionization Studies
Vibrational and Rotational Spectroscopy of Hydrogen Iodide in Complex Environments
Vibrational and rotational spectroscopy provide detailed information about the intramolecular forces and the influence of intermolecular interactions on hydrogen iodide. azolifesciences.comifpan.edu.pl Studying HI in complex environments, such as in clusters or on surfaces, reveals how its properties are perturbed by its surroundings.
Infrared (IR) and Raman spectroscopy are complementary techniques for probing the vibrational modes of molecules. acs.orgedinst.com For the hydrogen halides, there is a distinct trend in their IR and Raman intensities. As the halogen atom becomes heavier and the bond more covalent, the intensity of the infrared absorption decreases significantly, while the Raman signal increases. biochempress.com Consequently, for hydrogen iodide, the fundamental vibrational mode gives rise to a very weak IR signal but a strong Raman signal. biochempress.com This makes Raman spectroscopy the superior technique for monitoring HI, particularly in environments where background heat could swamp a weak IR signal. biochempress.com
The analysis of HI in complex environments, such as in iodide-water clusters, demonstrates the power of vibrational spectroscopy to probe intermolecular forces. nsf.govethz.ch In the iodide-dihydrate complex, I⁻(H₂O)₂, vibrational predissociation spectra in the OH stretching region reveal distinct peaks corresponding to different hydrogen-bonding environments within the cluster. ethz.ch Such studies, which can distinguish between ion-water and water-water interactions, are essential for understanding the structural and dynamical properties of solvated ions. nsf.gov
Comparison of Infrared and Raman Signals for Hydrogen Halides
| Compound | Bond Character | Infrared (IR) Signal Intensity | Raman Signal Intensity | Reasoning |
|---|---|---|---|---|
| HF | Highly Polar | Strong | Weak | Large change in dipole moment during vibration. |
| HCl | Polar | Moderate | Moderate | Intermediate properties. |
| HBr | More Covalent | Weak | Strong | Smaller change in dipole moment. |
| HI | Most Covalent | Very Weak / Near Zero | Strongest | Negligible change in dipole moment; large change in polarizability. biochempress.com |
This table summarizes the trend in spectroscopic signal intensity for the hydrogen halide series. Data sourced from reference biochempress.com.
To overcome the limitations of conventional spectroscopy, advanced high-resolution techniques are being applied to the analysis of complex chemical systems.
Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is an emerging technique that provides IR spectroscopy and imaging at a spatial resolution far beyond the optical diffraction limit of mid-infrared light. acs.orgnih.gov It works by using a visible probe laser to detect the local photothermal effects (such as sample expansion) induced by the absorption of a tunable IR pump laser. photothermal.com This approach achieves submicron spatial resolution, allowing for the chemical analysis of minute sample areas, such as single cells or nanoparticles, often in their native, hydrated state. acs.orgphotonics.com While specific studies applying O-PTIR to hydrogen iodide are not yet prominent, the technique's ability to perform label-free, high-resolution chemical analysis makes it a promising tool for investigating HI interactions on surfaces, at interfaces, or within biological systems where high spatial resolution is critical. photothermal.com
X-ray Fluorescence (XRF) Spectroscopy: XRF is a powerful and non-destructive technique used for elemental analysis. wpo-altertechnology.comwikipedia.org It operates by bombarding a sample with high-energy X-rays, causing atoms within the sample to emit characteristic "fluorescent" X-rays. The energy of the emitted X-rays is unique to each element, allowing for their identification and quantification. wikipedia.org Wavelength Dispersive X-ray Fluorescence (WDXRF) has been successfully used for the analysis of iodine in complex aqueous environments. nih.gov In one method, dissolved iodine species (I⁻ and IO₃⁻) from water samples were preconcentrated onto an activated carbon disk, which was then directly analyzed by WDXRF. nih.gov This approach demonstrated good linearity and a low detection limit for total iodine, proving its effectiveness for quantifying iodine in environmental samples where it may be a precursor to disinfection byproducts. nih.gov This application highlights the utility of XRF for the quantitative analysis of iodine-containing compounds in complex matrices. researchgate.net
Spectroscopic Probing of HI in Adsorption and Interfacial Phenomena
The study of hydrogen iodide (HI) at interfaces and its adsorption on various surfaces is crucial for understanding a wide range of phenomena, from heterogeneous catalysis and materials science to atmospheric chemistry. Spectroscopic techniques provide powerful tools for elucidating the molecular-level details of these processes, including binding mechanisms, surface reactions, and the perturbation of interfacial structures. This section details the application of advanced spectroscopic methods to characterize HI systems on solid substrates and at liquid-vapor interfaces.
Adsorption on Solid Surfaces
The interaction of hydrogen iodide with solid surfaces has been investigated using an array of surface-sensitive spectroscopic techniques. These studies provide insights into chemisorption, physisorption, and thermally induced reactions.
On Metal Surfaces
Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Desorption (TPD) are instrumental in characterizing the adsorption of iodine-containing molecules on metal single-crystal surfaces. While direct studies on HI can be challenging, the behavior of iodoalkanes serves as a valuable proxy for understanding the iodine-metal interaction.
Studies on the adsorption of iodo-alkanes like methyl iodide and 2-iodoethanol (B1213209) on palladium (Pd) and nickel (Ni) surfaces reveal that the carbon-iodine (C-I) bond readily cleaves at low temperatures. XPS data for methyl iodide on Pd(111) indicate that C-I bond scission is substantially underway by 110 K and is essentially complete by 150 K. Similarly, for 2-iodoethanol on Ni(100), the initial decomposition via C-I bond cleavage occurs at approximately 150 K. acs.org
X-ray photoelectron spectroscopy of the I 3d core level provides direct evidence of the chemical state of iodine. For 2-iodoethanol adsorbed on Ni(100), shifts in the I 3d₅/₂ binding energy between 100 K and 200 K confirm the scission of the C-I bond and the formation of new surface intermediates. acs.org TPD experiments complement these findings by identifying the desorption products and their corresponding temperatures, which relate to the strength of the surface-adsorbate bond and the kinetics of surface reactions. For instance, methyl iodide desorbs molecularly from clean Pd(111) at 229 K, while the hydrogenation of adsorbed methyl groups to form methane (B114726) occurs in distinct temperature states.
| System | Technique | Key Finding | Temperature (K) | Reference |
|---|---|---|---|---|
| Methyl Iodide on Pd(111) | XPS | C-I bond scission complete | ~150 | |
| Methyl Iodide on Pd(111) | TPD | Molecular desorption | 229 | |
| 2-Iodoethanol on Ni(100) | XPS, TPD | C-I bond scission begins | ~150 | acs.org |
| 2-Iodoethanol on Ni(100) | XPS | Shift in I 3d₅/₂ binding energy confirms C-I scission | 100-200 | acs.org |
On Carbon-Based Materials
Graphene and graphite (B72142) are important substrates for studying adsorption due to their well-defined structures. Density Functional Theory (DFT) calculations have been employed to predict the adsorption energies of HI on graphite. These calculations show that the adsorption is energetically favorable, though the specific energy depends on the adsorption site. acs.org The process is identified as physisorption, with negligible charge transfer between the HI molecule and the graphite surface. acs.org
| Adsorption Site Configuration | Adsorption Energy (kJ/mol) |
|---|---|
| Hollow-Top | -27.0 |
| Bridge-Bridge | -28.0 |
| Top-Bridge | -28.1 |
| Bridge-Hollow | -28.1 |
| Top-Hollow | -28.3 |
Experimentally, Raman spectroscopy is a powerful, non-destructive tool for characterizing carbon materials. rsc.orgspectroscopyonline.com The adsorption of iodide species, for example from the reduction of graphene oxide using HI, leads to significant changes in the Raman spectrum of graphene. mdpi.com The interaction between iodide ions and the graphene sheets results in p-type doping, which is reflected in the positions and intensity ratios of the characteristic G and 2D bands. mdpi.com This doping enhances the electrical properties of the graphene paper. mdpi.com
Phenomena at Liquid and Vapor Interfaces
The behavior of HI at the interface between its aqueous solution and air is of significant interest for atmospheric science. Nonlinear optical techniques, which are inherently surface-specific, are ideal for probing these interfaces.
At the Air-Aqueous Interface
Vibrational Sum Frequency Generation (VSFG) spectroscopy is a premier tool for investigating the molecular structure at interfaces. mdpi.com For aqueous solutions of strong acids like HI, VSFG studies, complemented by Raman and Infrared (IR) spectroscopy, reveal significant disruption of the water's hydrogen-bonding network at the air-liquid interface. pnas.org The addition of HI to water leads to the appearance of a distinct spectral feature around 3450 cm⁻¹, indicating a perturbation of the interfacial water structure. osu.edunih.gov
These spectroscopic results provide clear evidence for the presence of both hydronium ions (H₃O⁺) and iodide ions (I⁻) at the interface. pnas.org Phase-sensitive VSFG measurements have further elucidated the orientation of water molecules and confirmed that hydronium ions tend to emerge at the interface. osu.edu The iodide ions also show a preference for the interface, where they form a double-charge layer with the hydronium ions, altering the surface potential. osu.edu
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| VSFG, Raman, IR | Significant disruption of the hydrogen-bonding network. | Presence of ions at the interface altering water structure. | pnas.org |
| VSFG | Enhanced spectral feature around 3450 cm⁻¹. | Perturbation of interfacial water by halide ions. | osu.edu |
| Phase-Sensitive VSFG | Evidence for hydronium ions emerging at the interface. | Confirmation of surface preference for H₃O⁺. | osu.edu |
| VSFG | Surface proton continuum observed at frequencies below 3000 cm⁻¹. | Existence of hydronium and Zundel ions at the interface. | pnas.org |
Sophisticated Synthetic Methodologies Utilizing Hydrogen Iodide
Advanced Preparation Routes for Anhydrous and Gaseous Hydrogen Iodide
The reactivity of hydrogen iodide is often dependent on its form, with anhydrous and gaseous states being particularly crucial for many sensitive organic reactions where water can interfere. chemistryviews.org Traditional methods of generating HI often produce aqueous solutions, which can be less reactive or incompatible with certain reaction conditions. chemistryviews.org Consequently, the development of advanced methods for producing anhydrous and gaseous HI has been a significant area of research.
Catalytic Synthesis of HI from Elemental Precursors (e.g., Rhodium-catalyzed H₂/I₂ reaction)
A significant advancement in the preparation of anhydrous hydrogen iodide involves the direct catalytic reaction of elemental hydrogen (H₂) and iodine (I₂). chemistryviews.org Researchers have developed a method utilizing a rhodium catalyst to facilitate this reaction, providing a direct route to anhydrous HI that can be used in situ. chemistryviews.org This approach is particularly advantageous as it avoids the use of water and generates HI directly in the reaction vessel where it is needed. chemistryviews.org
In a notable example, a rhodium complex, Rh(COD)BF₄ (where COD is 1,5-cyclooctadiene), in conjunction with phosphine (B1218219) ligands, has been effectively used to catalyze the reaction between gaseous hydrogen and iodine. chemistryviews.org This in situ generation of anhydrous HI has been successfully applied to the synthesis of iodoalkanes from a variety of alkenes in toluene. chemistryviews.org The proposed mechanism suggests the dissociation of the hydrogen molecule, followed by iodine acting as an acceptor for atomic hydrogen, leading to the formation of anhydrous HI. chemistryviews.org This method has also shown promise for other HI-mediated reactions involving substrates like aldehydes, alcohols, and cyclic ethers. chemistryviews.org
Other catalytic systems for the direct synthesis of HI from its elements have also been explored. These include catalysts based on platinum, palladium, nickel, cobalt, and iron, as well as their oxides. google.comwipo.int These methods often involve dissolving elemental iodine in a suitable solvent and reacting it with hydrogen in the presence of the catalyst. google.comwipo.int Another patented process describes the reaction of hydrogen and iodine at elevated temperatures (100°C to 400°C) in the presence of a catalytic composite of alumina (B75360), platinum, and a halogen. google.com
Non-Aqueous Generation Methods of Hydrogen Iodide
Beyond the direct catalytic approach, several other non-aqueous methods for generating hydrogen iodide have been developed to circumvent the limitations of aqueous systems. These methods are crucial for reactions requiring strictly anhydrous conditions.
One common laboratory-scale method involves the reaction of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), with a non-oxidizing acid like phosphoric acid (H₃PO₄). organicmystery.comchemguide.co.uk Concentrated sulfuric acid is unsuitable for this purpose as it oxidizes the iodide ions to elemental iodine. organicmystery.comchemguide.co.uk
Another established non-aqueous route is the hydrolysis of phosphorus triiodide (PI₃). wikipedia.org In this two-step process, elemental iodine is first reacted with phosphorus to form PI₃, which is then hydrolyzed to produce hydrogen iodide and phosphorous acid. wikipedia.org
The reaction of iodine with tetrahydronaphthalene is another method for producing anhydrous HI. wikipedia.org Additionally, anhydrous HI can be obtained by distilling it from a solution of an alkali iodide that has been treated with a strong dehydrating agent like phosphorus pentoxide. wikipedia.org
For specific applications, in situ generation of HI from readily available reagents under mild conditions is highly desirable. One such method involves the reaction of chlorotrimethylsilane, sodium iodide, and water in acetonitrile. thieme-connect.com This system cleanly generates hydrogen iodide, which can then participate in subsequent reactions. thieme-connect.com Another innovative approach utilizes the reaction of hydrosilanes, such as triethylsilane, with iodine to generate HI ex situ in a two-chamber system, which allows for controlled addition to the reaction mixture. acs.org This method has proven effective for the hydroiodination of internal alkynes. acs.org
Hydrogen Iodide as a Key Reagent in Advanced Organic Synthesis
Hydrogen iodide is a versatile reagent in organic synthesis, participating in a wide range of transformations that are fundamental to the construction of complex organic molecules. Its ability to act as a strong acid and a source of a highly nucleophilic iodide ion makes it invaluable for various bond-forming and bond-cleaving reactions.
Regioselective and Stereoselective Transformations using Hydrogen Iodide
The addition of hydrogen iodide to unsaturated systems, such as alkenes and alkynes, can proceed with high levels of regioselectivity and stereoselectivity, providing a powerful tool for controlling the outcome of a reaction.
In the hydroiodination of alkynes, the regioselectivity is often governed by Markovnikov's rule, where the iodine atom adds to the more substituted carbon of the triple bond. thieme-connect.com For instance, the in situ generation of HI from chlorotrimethylsilane/sodium iodide/water has been shown to add to both terminal and internal alkynes with complete cis-selectivity, leading to the formation of (E)-alkenyl iodides. thieme-connect.com Similarly, the ex situ generation of HI from triethylsilane and iodine provides high regio- and stereoselectivity in the hydroiodination of internal alkynes, also affording (E)-vinyl iodides. acs.orgacs.org This method exhibits excellent functional group tolerance. acs.orgacs.org
The hydroarylation of vinyl amine derivatives with aryl halides, a process that can be mediated by systems that effectively generate HI or its equivalent in situ, can also proceed with complete regiocontrol. nih.gov This allows for the synthesis of a broad range of arylethylamines. nih.gov
Stereoselectivity is also a key feature in reactions like iodolactonization. uvic.ca In this process, an internal carboxylate group attacks an iodonium (B1229267) ion formed from an alkene and iodine. uvic.ca This reaction proceeds in an Sₙ2-like fashion, resulting in the attacking oxygen and the iodine atom being on opposite sides of the original double bond. uvic.ca In cyclic systems, the tethered nature of the carboxylate can lead to highly stereoselective outcomes. uvic.ca
Carbon-Carbon and Carbon-Heteroatom Bond Formation Mediated by HI (e.g., C-N, C-X)
Hydrogen iodide and related iodine-containing reagents play a crucial role in the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While HI itself is not typically a direct mediator for C-C bond formation, the iodo-functionalized products derived from HI reactions are excellent precursors for such transformations.
The formation of carbon-heteroatom bonds is a more direct application of HI's reactivity. The addition of HI across a double or triple bond, as discussed previously, is a prime example of C-I bond formation. thieme-connect.comgoogle.com Furthermore, hypervalent iodine reagents, which can be conceptually linked to the reactivity of iodine compounds, are powerful tools for forming C-N, C-S, C-Se, C-Br, and C-I bonds. scispace.com For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can mediate the addition of azide (B81097) radicals (generated from sodium azide) to olefins to form trans-α-azido-β-nitratoalkanes, a C-N bond-forming reaction. scispace.com
Electrochemical methods using halogen mediators like iodides can also be employed for the synthesis of heterocyclic compounds through C-N bond formation. oup.com In some catalytic cycles, an arylpalladium(IV)-iodide complex is proposed as an intermediate that leads to the formation of an aryl C-I bond. nih.gov The Ullmann coupling reaction, which can be used to form C-O and C-N bonds, often utilizes a copper catalyst in conjunction with an iodide source. mdpi.com
The following table summarizes some examples of C-X bond formation where HI or related iodine species are involved.
| Reaction Type | Reagents | Bond Formed | Product Type |
| Hydroiodination of Alkenes | Alkene, HI | C-I | Iodoalkane |
| Hydroiodination of Alkynes | Alkyne, HI | C-I | Vinyl Iodide |
| Iodolactonization | Alkene with carboxylate, I₂ | C-I, C-O | Iodolactone |
| CAN-mediated Azido-nitration | Olefin, NaN₃, CAN | C-N | α-azido-β-nitratoalkane |
| Ullmann Coupling | Phenol (B47542)/Amine, Aryl Halide, CuI | C-O / C-N | Diaryl Ether / Arylamine |
Applications in Complex Molecule Synthesis (e.g., iodoalkanes, ether cleavage)
The synthesis of iodoalkanes is a fundamental application of hydrogen iodide. chemistryviews.org Iodoalkanes are highly valuable synthetic intermediates due to the excellent leaving group ability of the iodide ion, making them susceptible to nucleophilic substitution and elimination reactions. chemistryviews.orgbyjus.com They can be prepared by the addition of HI to alkenes, a reaction that is greatly facilitated by the use of anhydrous HI generated in situ. chemistryviews.orggoogle.com Another common method is the reaction of alcohols with HI, which can be generated in situ from potassium iodide and phosphoric acid. organicmystery.comchemguide.co.uk
Ether cleavage is another critical transformation where hydrogen iodide is the reagent of choice. openstax.orgbritannica.com Ethers are generally unreactive, which makes them excellent solvents, but their cleavage by strong acids like HBr and HI is a key reaction. openstax.orgbritannica.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion. masterorganicchemistry.com The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. openstax.org
Sₙ2 Cleavage : Ethers with primary and secondary alkyl groups are typically cleaved via an Sₙ2 mechanism, where the iodide ion attacks the less sterically hindered carbon. openstax.orglibretexts.org For example, the cleavage of ethyl isopropyl ether with HI yields isopropyl alcohol and iodoethane. openstax.org
Sₙ1 Cleavage : Ethers with tertiary, benzylic, or allylic groups tend to cleave through an Sₙ1 mechanism due to the formation of a stable carbocation intermediate. openstax.org
The regioselectivity of ether cleavage is a key consideration in synthetic planning. For instance, aryl alkyl ethers are always cleaved to produce a phenol and an alkyl iodide, as the iodide ion will not attack the sp²-hybridized carbon of the aromatic ring. libretexts.org
The following table provides examples of ether cleavage reactions with hydrogen iodide.
| Ether Substrate | Products of HI Cleavage | Mechanism |
| Ethyl isopropyl ether | Isopropyl alcohol, Iodoethane | Sₙ2 |
| tert-Butyl methyl ether | tert-Butyl iodide, Methanol (B129727) | Sₙ1 |
| Anisole (Methyl phenyl ether) | Phenol, Iodomethane | Sₙ2 |
High Throughput Experimentation and Automation in HI-mediated Synthesis
High-Throughput Experimentation (HTE) has emerged as a transformative approach in chemical research and development, particularly within the pharmaceutical industry. researchgate.netacs.org HTE involves the miniaturization and parallelization of a large number of reactions, allowing for the rapid screening of diverse reaction conditions, catalysts, and substrates. youtube.comchemrxiv.org This methodology significantly accelerates the discovery of new reactions and the optimization of existing ones, while minimizing the consumption of valuable materials. youtube.comacs.org
The integration of automation and robotics is a key aspect of modern HTE, enabling the precise and reproducible execution of complex experimental arrays. acs.orgyoutube.com The large datasets generated from HTE are often analyzed using sophisticated software and machine learning algorithms to identify optimal conditions and uncover subtle reaction trends. youtube.com
Hydrogen Iodide in Advanced Applied Chemical Systems
Environmental and Atmospheric Chemistry of Hydrogen Iodide
Hydrogen iodide (HI) and other iodine-containing compounds play a significant, though complex, role in the chemistry of the Earth's atmosphere. Their presence influences ozone concentrations, oxidative capacity, and the formation of new particles.
Atmospheric Fate and Transport of HI and Iodine-containing Species
The atmospheric journey of hydrogen iodide and related iodine species is multifaceted, involving various sources, transport mechanisms, and sinks. While previously thought to be of minor importance, recent studies have highlighted the significant impact of iodine chemistry on atmospheric processes.
The primary sources of iodine to the atmosphere are both natural and anthropogenic. Natural sources are predominantly oceanic and include the release of volatile iodocarbons like methyl iodide (CH₃I) and diiodomethane (B129776) (CH₂I₂) by marine organisms such as microalgae and phytoplankton. envchemgroup.comenvchemgroup.com Abiotic processes at the sea surface, involving the reaction of ozone with iodide ions in seawater, also release inorganic iodine species like hypoiodous acid (HOI) and molecular iodine (I₂). envchemgroup.comcopernicus.orgcopernicus.org These inorganic sources may account for up to 75% of total iodine emissions. copernicus.orgcopernicus.org Other natural sources include emissions from wetlands, rice paddies, and volcanoes. copernicus.org Anthropogenic activities, particularly those related to nuclear processes, can also release iodine compounds into the atmosphere. researchgate.net
Once in the atmosphere, these iodine-containing species are subject to transport and chemical transformation. Hydrogen iodide is highly soluble in water and is expected to be rapidly deposited from the atmosphere. service.gov.uk The transport of less soluble species like iodocarbons allows for wider distribution. rsc.org The atmospheric lifetime of these species is largely determined by photolysis (breakdown by sunlight) and chemical reactions. envchemgroup.comnist.gov For instance, the atmospheric lifetime of iodine monoxide (IO) during the day is very short, on the order of seconds, due to rapid photolysis. nist.gov
The ultimate fate of atmospheric iodine involves deposition back to the Earth's surface. This can occur through wet deposition (rainout and washout) and dry deposition. The high water solubility of species like HI facilitates their removal by precipitation. service.gov.uk Iodine can also become associated with atmospheric particles, which are then removed by deposition. service.gov.uk
Role of HI in Tropospheric and Stratospheric Chemistry
Hydrogen iodide and other reactive iodine species are potent catalysts in atmospheric chemical cycles, significantly impacting both the troposphere (the lowest layer of the atmosphere) and the stratosphere.
Tropospheric Chemistry: In the troposphere, iodine chemistry is a key driver of ozone destruction. envchemgroup.comcsic.es Gaseous iodine compounds emitted from the ocean are rapidly photolyzed to produce iodine atoms (I). royalsocietypublishing.org These atoms react with ozone (O₃) to form iodine monoxide (IO), initiating catalytic cycles that destroy ozone. envchemgroup.comnist.govroyalsocietypublishing.org It is estimated that iodine chemistry is responsible for a global reduction in tropospheric ozone of about 15%. royalsocietypublishing.org
Iodine species also influence the troposphere's oxidizing capacity by altering the balance of hydroxyl (OH) and hydroperoxyl (HO₂) radicals, collectively known as HOₓ, and nitrogen oxides (NOₓ). researchgate.netcsic.es For example, IO can react with nitrogen dioxide (NO₂) to form iodine nitrate (B79036) (IONO₂), which acts as a temporary reservoir for both iodine and NOₓ. nist.gov Recent research has also highlighted the importance of nighttime iodine chemistry, with reactions involving the nitrate radical (NO₃) and iodine species like I₂ and HOI playing a role in the nocturnal oxidizing capacity of the marine atmosphere. copernicus.org
Stratospheric Chemistry: While historically considered to have a negligible role, recent measurements and modeling studies indicate that a significant amount of iodine can be transported into the stratosphere, where it participates in ozone depletion. copernicus.orgnih.govpnas.org The efficiency of ozone destruction by iodine on a per-atom basis is hundreds of times greater than that of chlorine. copernicus.org
Once in the stratosphere, iodine atoms are released from source gases and enter into catalytic ozone-destroying cycles, similar to those in the troposphere. nih.gov Modeling studies suggest that iodine chemistry can enhance springtime ozone loss in the Antarctic ozone hole, particularly in the lower stratosphere. nih.gov It is estimated that at observed levels, iodine is responsible for a significant portion of halogen-induced ozone loss in the lower stratosphere. pnas.org The inclusion of heterogeneous reactions on stratospheric aerosols in models substantially increases the calculated impact of iodine on ozone depletion. nsf.gov As emissions of chlorine and bromine decline due to the Montreal Protocol, the relative importance of iodine in stratospheric ozone loss is expected to increase. nih.gov
Photo-oxidation Mechanisms and Trace Gas Interactions involving HI
The photo-oxidation of hydrogen iodide and its interactions with other trace gases are central to its atmospheric impact.
The primary atmospheric removal mechanism for many iodine compounds is photolysis, or decomposition by sunlight. nist.gov For instance, molecular iodine (I₂) and iodocarbons are readily broken down by solar radiation to release iodine atoms. envchemgroup.com The iodine monoxide radical (IO) also has a short atmospheric lifetime due to its rapid photolysis. nist.gov
The iodine atoms produced then react with ozone to form IO. nist.gov The IO radical is a key intermediate in many important atmospheric reactions. It can react with itself, with bromine monoxide (BrO), and with chlorine monoxide (ClO) in self- and cross-reaction cycles that regenerate iodine atoms and lead to ozone destruction. nist.gov
Hydrogen iodide itself can be formed through various atmospheric reactions. For example, it is thought that iodide associated with sea salt particles can react with acidic compounds like nitric acid to form HI. service.gov.uk In turn, HI can interact with other trace gases. For instance, in the event of a nuclear accident, hydrogen iodide is a potential form of iodine released, which can then react with various atmospheric constituents. osti.gov
Hydrogen Iodide in Advanced Materials Science and Engineering
Hydrogen iodide is a key compound in several advanced industrial processes, driving research and development in materials science and engineering, particularly in the areas of catalysis and membrane technology.
Catalytic Materials Design and Performance for HI Reactions
The decomposition of hydrogen iodide (2HI ⇌ H₂ + I₂) is a critical step in thermochemical cycles for hydrogen production, such as the sulfur-iodine (S-I) cycle. tandfonline.com However, this reaction is endothermic and has a low equilibrium conversion, necessitating the use of highly active and stable catalysts to achieve economically viable reaction rates. oup.comresearchgate.net
A wide range of materials have been investigated as catalysts for HI decomposition. Platinum-based catalysts, often supported on materials like activated carbon or alumina (B75360), have consistently shown the highest activity. tandfonline.com Other noble metals such as palladium, rhodium, and iridium also exhibit good catalytic performance.
To reduce costs and improve stability, significant research has focused on bimetallic catalysts. Combinations like Pt-Pd, Pt-Ir, and Ni-Ir supported on activated carbon have demonstrated enhanced stability and activity compared to their monometallic counterparts. tandfonline.com For example, Pt-Ir/C bimetallic catalysts have shown excellent thermal stability for HI decomposition. tandfonline.com
Non-noble metal catalysts are also being explored as a more cost-effective alternative. Nickel-based catalysts, particularly when supported on mixed oxides like ceria-zirconia, have shown promising activity. tandfonline.com Ceria (CeO₂) and iridium-doped ceria nanoparticles have also been tested, with the doped material showing significantly increased HI conversion. researchgate.net
The performance of these catalysts is influenced by factors such as particle size, specific surface area, and the nature of the support material. oup.com For instance, Pt/TiO₂ catalysts synthesized via a sol-gel method showed that catalytic activity was inversely related to the calcination temperature, which affected particle size and surface area. oup.com
Performance of Various Catalysts in Hydrogen Iodide Decomposition
| Catalyst | Support | Decomposition Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| Pt | TiO₂ | 500 - 550 | Achieved equilibrium conversions. Activity decreased with increasing calcination temperature. | oup.com |
| Pt, Pd, Rh, Ir, etc. | Activated Carbon | 400 - 500 | Pt/C showed highest activity at 400°C; Pd/C was most active at 500°C. | |
| Pt-Ir | Activated Carbon | Not Specified | Bimetallic catalyst showed much better thermal stability than monometallic Pt/C or Ir/C. | tandfonline.com |
| Ni | Ce₀.₈Zr₀.₂O₂ | 300 - 550 | Zirconia addition improved catalytic activity and thermal resistance. | tandfonline.com |
| Ir-doped CeO₂ | None (nanoparticles) | Not Specified | Strongly increased HI conversion compared to pure CeO₂. | researchgate.net |
Development of Membranes for Hydrogen Iodide Process Intensification
Membrane reactors offer a promising approach to intensify the HI decomposition process by integrating reaction and separation into a single unit. researchgate.netbarc.gov.in By selectively removing hydrogen from the reaction zone, the reaction equilibrium can be shifted, leading to significantly higher single-pass conversions of HI. researchgate.netbarc.gov.in This overcomes the thermodynamic limitations of conventional reactors. researchgate.net
The development of membranes for this application is challenging due to the harsh operating conditions, which involve high temperatures (around 400-500°C) and a highly corrosive environment containing HI, water, and iodine. aesj.net Therefore, the membrane material must possess excellent thermal and chemical stability in addition to high hydrogen permeability and selectivity.
Several types of membranes have been investigated:
Silica (B1680970) Membranes: These inorganic membranes have shown significant potential. researchgate.net Silica membranes prepared by chemical vapor deposition (CVD) on porous supports have been successfully used to extract hydrogen from the HI decomposition reactor, achieving HI conversions far exceeding the equilibrium value. acs.orgresearchgate.net For example, one study reported an HI conversion of approximately 60% at 400°C using a silica membrane reactor, compared to an equilibrium conversion of only 22%. researchgate.net Another study achieved a maximum one-pass HI conversion of 76.4% at 873 K. acs.org
Metallic Membranes: Dense metallic membranes, particularly those based on refractory metals, are another area of active research. Tantalum (Ta) membranes have been fabricated and tested for HI decomposition. researchgate.net A packed bed membrane reactor using a tantalum membrane achieved a single-pass HI conversion of 94.7% at 450°C. researchgate.net Palladium-based membranes are also being developed, with protective layers to enhance their durability in reactive environments. ucl.ac.uk
Polymeric Membranes: While many polymeric membranes are unsuitable for the high-temperature and corrosive conditions of HI decomposition, certain specialized polymers are being explored for related separation tasks. For instance, Nafion® membranes have been studied for their ability to remove water from HI/I₂ mixtures, which is another important separation step in the S-I cycle. inl.gov
The design of the membrane reactor module is also a critical factor. jaea.go.jp Both coated-wall and packed-bed configurations have been studied, with packed-bed membrane reactors generally showing higher conversion rates. researchgate.net
Hydrogen Iodide Conversion in Different Membrane Reactor Systems
| Membrane Material | Reactor Type | Operating Temperature | Achieved HI Conversion | Equilibrium Conversion | Reference |
|---|---|---|---|---|---|
| Silica | Tubular Membrane Reactor | 400°C | ~80% | 20% | researchgate.net |
| Tantalum | Packed Bed Membrane Reactor | 450°C | 94.7% | 22% | researchgate.net |
| Silica (Hexyltrimethoxysilane-derived) | Catalytic Membrane Reactor | 400°C | ~60% | 22% | researchgate.net |
| Silica (CVD) | Not Specified | 873 K (600°C) | 76.4% | Not Specified | acs.org |
Understanding HI Interactions with Novel Material Surfaces
The interaction of hydrogen iodide (HI) with various material surfaces is a critical area of study, particularly in fields requiring high-performance materials resistant to corrosive environments or involving precision surface modification. Research has focused on understanding the mechanisms of these interactions to develop more robust and efficient systems.
Recent investigations have explored the use of HI in neutral beam etching (NBE) for fabricating micro-LEDs from materials like Indium Gallium Nitride (InGaN) and Gallium Nitride (GaN). researchgate.net Studies comparing HI NBE with conventional Chlorine (Cl₂) NBE revealed significant advantages for hydrogen iodide. HI NBE demonstrates a higher reactivity with Indium, leading to InGaN etch rates of up to 6.3 nm/min. researchgate.net This process also results in a smoother etched surface, with a root mean square average roughness of 2.9 nm, compared to 4.3 nm for Cl₂ NBE. researchgate.net Furthermore, the use of HI suppresses the generation of defects, as indicated by a lower increase in yellow luminescence intensity after etching. researchgate.net The enhanced performance is attributed to the high volatility of Indium-Iodine compounds formed during the process, which prevents the accumulation of residues that otherwise lower the etching rate. researchgate.net
In the context of the Iodine-Sulfur (IS) thermochemical cycle for hydrogen production, the corrosion resistance of materials in a hydrogen iodide environment is paramount. a-z.lu Comparative studies on metallic membranes have been conducted to identify suitable candidates for HI decomposition reactors. Materials such as tantalum, niobium, and palladium have been evaluated for their stability in both liquid and gaseous HI at high temperatures. a-z.lu Through immersion tests and surface analysis techniques like SEM, EDX, and SIMS, a clear trend in corrosion resistance has been established: Tantalum > Niobium > Palladium. a-z.lu Findings confirmed that tantalum is the most resistant membrane material in both liquid and gaseous HI environments. a-z.lu
The interaction of HI with carbon-based materials has also been a subject of fundamental research. Studies using density functional theory (DFT) have shown that the decomposition of HI on carbon surfaces is not a direct process but involves a series of chemisorption and desorption reactions. researchgate.net The initial carbon structure transforms into an iodine-adsorbed structure, which then acts as the true catalyst. researchgate.net The electronic properties of the carbon surface significantly influence this process; for instance, doping the carbon with nitrogen can enhance the chemisorption of HI molecules, thereby promoting its decomposition. researchgate.net
Interactive Data Table: Comparison of Etching Characteristics on InGaN
| Feature | Hydrogen Iodide (HI) NBE | Chlorine (Cl₂) NBE |
| Max Etch Rate | Up to 6.3 nm/min researchgate.net | Lower researchgate.net |
| Surface Roughness (rms) | 2.9 nm researchgate.net | 4.3 nm researchgate.net |
| Residue Formation | Significantly reduced researchgate.net | Forms InClₓ residues researchgate.net |
| Defect Generation | Suppressed researchgate.net | Higher researchgate.net |
Industrial Chemical Processes and Optimization (excluding proprietary information)
A primary approach to intensification is the use of membrane reactors, which combine reaction and separation into a single unit. researchgate.net By selectively removing hydrogen (H₂) from the reaction zone, the chemical equilibrium is shifted forward, significantly increasing HI conversion. researchgate.net Various types of membranes have been investigated for this purpose.
Silica Membranes: Theoretical and experimental studies on silica membranes prepared by chemical vapor deposition have demonstrated their effectiveness. In one study, a HI conversion of over 60% was achieved at 400°C, a threefold increase over the equilibrium conversion. researchgate.net Another investigation reported a maximum one-pass HI conversion of 76.4% at 873 K by successfully extracting hydrogen from the reactor. acs.org Simulations show that employing a membrane reactor with a tubular silica membrane can boost HI decomposition conversion by up to four times the equilibrium value at 400°C. researchgate.net
Tantalum (Ta) Membranes: Metallic membranes, particularly those made of tantalum, have shown exceptional performance. In a packed bed catalytic membrane reactor using an alumina-supported tantalum membrane, a single-pass HI to hydrogen conversion of over 95% was achieved at 450°C. This represents a dramatic improvement over the theoretical equilibrium conversion of 22%.
The performance of these reactors is also dependent on catalysts. Catalysts for HI decomposition must exhibit good activity, thermal stability (400-500°C), and resistance to corrosion from HI and iodine. researchgate.net Studies have shown that adding copper (Cu) to a Platinum-Ceria (Pt-CeO₂) catalyst can increase the dispersion of platinum, leading to increased activity and stability for HI decomposition. researchgate.net
Interactive Data Table: Performance of Membrane Reactors in HI Decomposition
| Membrane Type | Operating Temperature | Achieved HI Conversion | Reference |
| Silica | 400°C (673 K) | > 60% researchgate.net | researchgate.net |
| Silica | 873 K | 76.4% acs.org | acs.org |
| Tantalum | 450°C (723 K) | > 95% | |
| Equilibrium (No Membrane) | 400-450°C | ~22% |
Efficient Recovery and Recycling of Iodine in HI-based Cycles
The economic viability and sustainability of processes involving hydrogen iodide, such as the IS cycle, depend heavily on the efficient recovery and recycling of iodine. Given the cost and environmental considerations of iodine, robust methods for its separation and reuse are critical.
Several advanced techniques are being developed for this purpose:
Adsorption on Porous Materials:
Conjugated Microporous Polymers (CMPs): Hexaphenylbenzene-based CMPs have demonstrated highly efficient and reversible iodine capture. acs.org After capture, the iodine can be released by heating the material, with one study showing a release efficiency of 98.8% at 398.15 K. The adsorbent material can be reused multiple times, retaining over 91% of its initial uptake capacity after three recycling cycles. acs.org
Magnetic Porous Carbon: Bell-shaped magnetic hollow porous carbon has been shown to be an effective adsorbent for iodine in aqueous solutions. rsc.org A key advantage is its easy separation from the solution using a magnet. The material exhibits excellent recycling stability, with only a slight decrease in adsorption capacity in the first two cycles before remaining nearly unchanged in subsequent uses. rsc.org This method achieved a 99.8% iodine removal efficiency in simulated seawater. rsc.org
Electrochemical Separation:
Flow-Electrode Capacitive Deionization (FCDI): This technology has been successfully applied to recover low-concentration iodine from wastewater. The FCDI system shows preferential removal of iodide (I⁻) over chloride (Cl⁻) ions. researchgate.net In long-term batch experiments, a low-concentration feed solution (100 mg/L) was concentrated 18-fold over 24 hours. The system maintains high efficiency, with iodine removal remaining above 96% after 100 continuous cycles. researchgate.net
Zeolite-Based Systems:
Metal-exchanged zeolites are used to capture volatile iodine. In one proposed system, iodine is first chemisorbed onto silver-exchanged mordenite (B1173385) beds. osti.gov For recycling, the bed is heated, and the iodine is stripped off as hydrogen iodide (HI) by reacting it with pure hydrogen. This HI is then captured on a secondary bed of lead-exchanged faujasite, which achieved loadings of 317 mg of iodine per gram of substrate. osti.gov
Interactive Data Table: Iodine Recovery & Recycling Methods
| Method | Material | Recovery/Removal Efficiency | Recycling Stability |
| Adsorption | Conjugated Microporous Polymers | 98.8% release efficiency acs.org | Retains >91% capacity after 3 cycles acs.org |
| Adsorption | Magnetic Porous Carbon | 99.8% removal from water rsc.org | Nearly unchanged capacity after 2 cycles rsc.org |
| FCDI | Carbon Flow-Electrodes | >96% removal efficiency researchgate.net | Stable over 100 continuous cycles researchgate.net |
| Zeolite Adsorption | Lead-Exchanged Faujasite | 317 mg/g loading capacity osti.gov | N/A |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Hydrogen Iodide Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of hydrogen iodide by accelerating the pace of discovery and optimization. researchgate.net While direct applications of AI to HI are still emerging, the methodologies developed for broader chemical and materials science research are highly transferable.
Detailed Research Findings:
Machine learning models, particularly those utilizing algorithms like XGBoost, have demonstrated significant success in predicting reaction outcomes, such as enantioselectivity in catalysis. chinesechemsoc.org For instance, a model developed for hypervalent iodine(III) catalysis achieved a high coefficient of determination (R²) of 0.84, showcasing the predictive power of ML in complex chemical systems. chinesechemsoc.org Such models are built by transforming reaction components like substrates, catalysts, and solvents into feature vectors, which are then used to train the algorithm. chinesechemsoc.org
The application of these AI/ML approaches to hydrogen iodide research could:
Accelerate Catalyst Discovery: ML algorithms can screen vast libraries of potential catalysts for HI decomposition or synthesis, predicting their activity and stability based on descriptor data. journalofsustainability.net This bypasses the time- and resource-intensive nature of traditional catalyst development. chinesechemsoc.org
Optimize Reaction Conditions: AI models can be trained on experimental data to predict the optimal temperature, pressure, and reactant concentrations for maximizing HI conversion or hydrogen yield. mdpi.com
Enhance Mechanistic Understanding: By analyzing complex reaction data, ML can help identify patterns and correlations that are not immediately obvious to human researchers, thus providing new insights into reaction mechanisms.
The development of customized large language models (LLMs) trained on domain-specific scientific literature is another promising frontier. mdpi.com These models can assist researchers by quickly summarizing existing knowledge, identifying research gaps, and even suggesting novel experimental pathways. mdpi.com
Novel Catalytic Materials and Reaction Systems for Enhanced HI Reactivity and Selectivity
The decomposition of hydrogen iodide is a critical step in thermochemical cycles for hydrogen production, such as the Sulfur-Iodine (S-I) cycle. researchgate.net However, the reaction is often slow and requires high temperatures. researchgate.netresearchgate.net Consequently, the development of highly active and stable catalysts is a major research focus.
Detailed Research Findings:
A wide range of materials have been investigated for their catalytic activity in HI decomposition. Noble metals, particularly platinum, have been shown to be highly effective. google.comgoogle.com However, their high cost is a significant drawback for large-scale applications. google.com This has spurred research into more cost-effective alternatives.
Non-noble metal catalysts, including nickel, cobalt, and iron, supported on various metal oxides (e.g., alumina (B75360), zirconia), have emerged as promising options. google.com Bimetallic catalysts often exhibit synergistic effects, leading to enhanced performance compared to their monometallic counterparts. For example, Pt-Ir/C bimetallic catalysts have demonstrated both high activity and excellent stability for HI decomposition. The addition of a second metal can improve dispersion, stability, and resistance to poisoning. researchgate.net
Recent research has also explored the use of activated carbon and other carbon-based materials as both catalysts and supports. researchgate.net Nickel-impregnated activated carbon (Ni/AC) has shown high catalytic activity, achieving thermodynamic equilibrium conversion for HI decomposition at 773 K. researchgate.net
The table below summarizes the performance of various catalytic systems for HI decomposition.
| Catalyst System | Support Material | Key Findings | Reference(s) |
| Platinum | Alumina (Al₂O₃) | Effective for reacting hydrogen and iodine to form HI at 100-400°C. | google.com |
| Noble Metals (Pt, Pd, Rh, Ru) | Metal Oxides (MgO, TiO₂, SiO₂, Al₂O₃, ZrO₂) | Active for gas-phase HI production, but high cost is a concern. | google.com |
| Non-Noble Metals (Ni, Co, Fe) | Metal Oxides (Al₂O₃, MgO, TiO₂, ZnO₂, ZrO₂) | Cost-effective alternatives to noble metals for HI production. | google.com |
| Pt/C | Activated Carbon | High activity for HI decomposition. | |
| Pd/C | Activated Carbon | Activity higher than Pt/C at 500°C. | |
| Pt-Ir/C | Activated Carbon | High stability and activity, successfully used in continuous H₂ production. | |
| Ni/AC | Activated Carbon | Achieved 22.3% HI conversion at 773 K, equivalent to the thermodynamic yield. | researchgate.net |
| Pt-Rh-TiO₂/M563 | Activated Carbon | Sustained equilibrium HI conversion for over 300 hours at 673 K. | researchgate.net |
| Methylammonium Lead Iodide (MAPbI₃) | - | Used for photocatalytic splitting of HI for H₂ production. | researchgate.netscience.gov |
Advancements in In Situ Spectroscopic and Analytical Techniques for Real-Time HI Studies
Understanding the dynamic processes occurring at the catalyst surface during a reaction is crucial for designing better catalysts and optimizing reaction conditions. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions under actual operating conditions, are invaluable tools in this regard. mdpi.comresearchgate.net
Detailed Research Findings:
Several in situ techniques are particularly relevant for studying HI-involved processes:
In Situ Raman Spectroscopy: This technique provides information about the chemical bond transformations of catalysts and the dynamic reconstruction of active species. mdpi.com It is highly selective towards the low-frequency vibrational modes characteristic of metal-ligand bonds (e.g., M-OH, M=O), making it suitable for identifying surface intermediates. mdpi.com
In Situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can monitor chemical changes on the catalyst surface in real-time. mdpi.comresearchgate.netspectroscopyonline.com IR spectroscopy is effective for analyzing mixtures of organic compounds and can directly detect reactants, intermediates, and products through their unique vibrational frequencies. mdpi.com
In Situ X-ray Diffraction (XRD): XRD is used to monitor the structural dynamics of a catalyst during a reaction. mdpi.com This is particularly useful for identifying phase changes or the formation of new crystalline species under reaction conditions. mdpi.com
In Situ X-ray Absorption Spectroscopy (XAS): XAS, often performed at synchrotron facilities, provides real-time information on the electronic state and local coordination environment of the catalyst's active sites. researchgate.netrsc.org This allows researchers to track changes in oxidation state and bonding as the reaction proceeds, offering deep mechanistic insights. rsc.org
In Situ UV-Vis Spectroscopy: This non-destructive technique can monitor the structural evolution of catalysts by analyzing the interaction of UV-visible light with surface species on the electrode. mdpi.com
The application of these techniques can reveal transient intermediates, identify the true active sites of a catalyst, and elucidate reaction mechanisms for HI synthesis and decomposition. researchgate.net The high-quality data generated by these methods also provides essential input for the development and validation of computational models. researchgate.net
Exploration of Hydrogen Iodide Chemistry in Extreme Conditions and Novel Environments
Investigating the behavior of hydrogen iodide under extreme conditions of pressure and temperature opens up new avenues for understanding its fundamental properties and discovering novel materials. aps.org
Detailed Research Findings:
High-pressure studies have revealed significant changes in the stability and structure of hydrogen iodide. aps.orgresearchgate.net At room temperature and a pressure of 0.2 GPa, hydrogen iodide can be synthesized from molecular hydrogen and iodine. aps.orgresearchgate.net Upon further compression, it solidifies into a cubic phase (Phase I). aps.orgresearchgate.net Evidence suggests the emergence of another phase (Phase I') above 3.8 GPa. aps.orgresearchgate.net
However, HI is kinetically unstable under high pressure, decomposing back into its constituent elements. aps.orgresearchgate.net This decomposition occurs at approximately 11 GPa at 300 K and 18 GPa at 77 K. aps.orgresearchgate.net Beyond these pressures, no further reaction between hydrogen and iodine was observed up to 60 GPa. aps.orgresearchgate.net
Interestingly, novel hydrogen-rich compounds containing HI have been synthesized under high pressure. By laser-heating a mixture of iodine and hydrogen above 25 GPa, the molecular compound HI(H₂)₁₃ was created. researchgate.net In this structure, HI molecules are isolated within supramolecular clusters of hydrogen, which stabilizes the compound over a remarkable pressure range from 9 to at least 130 GPa. researchgate.net At lower pressures, another compound, H₂(HI)₂, spontaneously forms and is stable up to 12.5 GPa. researchgate.net
These findings provide crucial constraints on the phase diagram of HI and its kinetic stability, which are essential for planetary science models and for the predictive design of new high-pressure materials. aps.org
Multiscale Modeling and Simulation of HI-Involved Processes
Multiscale modeling has become an indispensable tool for bridging the gap between atomistic-level phenomena and macroscopic material properties and reaction kinetics. dtic.mil This approach is particularly valuable for complex processes like those involving hydrogen iodide, where phenomena occur across a wide range of length and time scales. researchgate.netmdpi.com
Detailed Research Findings:
In the context of HI decomposition, kinetic models based on the Langmuir-Hinshelwood mechanism have been developed to describe the reaction over catalysts like platinum on alumina. researchgate.net These models can reasonably predict experimental results and account for the inhibitory effect of iodine on the reaction rate. researchgate.net
For hydrogen-related processes in materials, multiscale models are used to understand phenomena like hydrogen embrittlement. mdpi.com These models couple chemical diffusion with mechanical stress gradients and account for hydrogen trapping at microstructural defects like grain boundaries and dislocations. mdpi.com The parameters for these models are often derived from ab initio calculations. mdpi.com
The key advantages of applying multiscale modeling to HI-involved processes include:
Predictive Power: Establishing direct links between material structure, processing conditions, and performance. dtic.mil
Mechanistic Insight: Elucidating complex reaction networks and transport phenomena that are difficult to probe experimentally. researchgate.net
Efficient Optimization: Guiding the design of new materials and the optimization of process conditions by simulating their performance before experimental realization. dtic.mil
The continued development of computational power and more sophisticated algorithms will further enhance the predictive capability of multiscale models, accelerating the advancement of technologies involving hydrogen iodide. dtic.mil
Q & A
Q. What are the best practices for synthesizing high-purity hydrogen iodide (HI) in laboratory settings?
Hydrogen iodide synthesis requires rigorous control of reaction conditions to minimize decomposition. For gas-phase preparation, direct combination of H₂ and I₂ at 300–400°C with a platinum catalyst is standard. Post-synthesis purification involves fractional distillation under inert gas to isolate anhydrous HI . For aqueous solutions (hydriodic acid), stoichiometric hydrolysis of phosphorus triiodide (PI₃) in water is recommended, followed by vacuum filtration to remove colloidal impurities. Purity validation should include pH titration and ion chromatography .
Q. How can researchers characterize the structural and thermal properties of hydrogen iodide derivatives using spectroscopic and thermogravimetric methods?
- XRD : Confirm crystalline structure by comparing observed lattice parameters with reference data (e.g., cubic phase for HI·3H₂O at 25°C) .
- ATR-FTIR : Identify HI vibrational modes (e.g., H-I stretching at ~2300 cm⁻¹) and hydrogen-bonding interactions in hydrates .
- TGA : Quantify thermal stability by measuring mass loss at isothermal conditions (e.g., HI decomposition onset at 127°C under N₂ atmosphere) .
Q. What methodologies are recommended for quantifying iodide ions in complex matrices, and how can potential interferences be mitigated?
Iodometric titration is a gold standard for iodide quantification. For example, iodate (IO₃⁻) interference in environmental samples can be eliminated by pre-treatment with sulfamic acid. For electrochemical detection, use ion-selective electrodes calibrated against NIST-traceable standards. Cross-validate results with ICP-MS for trace-level analysis (detection limit < 0.1 ppb) .
Advanced Research Questions
Q. How should researchers address contradictions in reported thermodynamic properties (e.g., vapor pressure, decomposition kinetics) of hydrogen iodide across different studies?
Discrepancies often arise from variations in experimental setups (e.g., open vs. closed systems). To resolve:
Q. What experimental frameworks (e.g., FINER criteria) are effective in designing hypothesis-driven studies on hydrogen iodide's reactivity under varying conditions?
The FINER framework ensures research questions are:
- Feasible : Use microreactors for high-pressure HI studies to minimize safety risks.
- Novel : Investigate HI’s role in non-aqueous solvent systems (e.g., ionic liquids) for halogenation reactions.
- Ethical : Adopt fume hood protocols and waste neutralization (e.g., HI + NaOH → NaI + H₂O) .
Pair with PICO (Population: catalytic systems; Intervention: HI concentration; Comparison: HBr/HCl; Outcome: reaction yield) .
Q. How can computational models be integrated with experimental data to predict hydrogen iodide's behavior in novel reaction environments?
- DFT Calculations : Simulate HI dissociation pathways on metal surfaces (e.g., Pt) using Gaussian09 with B3LYP functional .
- MD Simulations : Model HI diffusion in polymer membranes (e.g., Nafion) using LAMMPS with ReaxFF parameters .
- Validate predictions with in situ Raman spectroscopy to track HI speciation .
Q. What strategies optimize the stability of hydrogen iodide solutions in long-term storage for reproducible experimental outcomes?
Q. What interdisciplinary approaches combine hydrogen iodide chemistry with materials science to develop advanced functional materials?
- Perovskite Synthesis : Use HI in lead-free perovskite precursors (e.g., methylammonium iodide) for solar cells .
- MOF Functionalization : Incorporate HI-modified ligands to enhance gas adsorption (e.g., CO₂ capture) .
- Characterization : Pair SEM-EDS with XPS to analyze HI’s role in surface passivation .
Data Analysis and Presentation Guidelines
Q. How should researchers present raw and processed data in publications to ensure reproducibility?
- Raw Data : Include titration curves (volume vs. potential) and XRD diffractograms in appendices .
- Processed Data : Report mean ± SD for triplicate measurements (e.g., HI vapor pressure: 48.3 ± 1.2 kPa at 25°C) .
- Uncertainty Analysis : Use Monte Carlo simulations to propagate errors in kinetic rate constants .
Q. What peer-review criteria are critical for evaluating hydrogen iodide studies in high-impact journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
